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  • Product: 2-Chloro-4-methylquinolin-7-ol
  • CAS: 860297-02-5

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of 2-Chloro-4-methylquinolin-7-ol: In Vitro Mechanisms, Scaffold Utility, and Assay Methodologies

Executive Summary In modern targeted therapeutics, the identification and optimization of privileged pharmacophores are critical for developing highly selective inhibitors. 2-Chloro-4-methylquinolin-7-ol (CAS 860297-02-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted therapeutics, the identification and optimization of privileged pharmacophores are critical for developing highly selective inhibitors. 2-Chloro-4-methylquinolin-7-ol (CAS 860297-02-5) is a highly versatile, halogenated quinolinol building block. While rarely administered as a standalone active pharmaceutical ingredient (API), its specific structural topology makes it a foundational scaffold for synthesizing potent in vitro inhibitors targeting two major oncogenic pathways: Receptor Tyrosine Kinases (RTKs) and Protein Arginine Methyltransferase 5 (PRMT5) .

This whitepaper dissects the mechanistic rationale behind utilizing the 2-Chloro-4-methylquinolin-7-ol core, details its molecular interactions at the target binding sites, and provides field-proven, self-validating in vitro protocols required to evaluate the efficacy of its derivatives [1].

Structural Rationale & Pharmacophore Mapping

The in vitro mechanism of action of quinoline-derived molecules is dictated by their precise spatial arrangement. The 2-Chloro-4-methylquinolin-7-ol scaffold offers a unique combination of electronic and steric properties:

  • Quinoline Nitrogen (N1): Acts as a primary hydrogen bond acceptor. In kinase targets, this nitrogen is essential for anchoring the molecule to the backbone amide of the kinase hinge region (e.g., Met318 in ABL or equivalent residues in EGFR/c-Met) [3].

  • 7-Hydroxyl Group (-OH): Serves as a dual hydrogen bond donor/acceptor. In epigenetic targets like PRMT5, this hydroxyl group (or its etherified derivatives) engages in critical hydrogen bonding with active site residues such as Glu435 and Glu444 [4].

  • 2-Chloro Group (-Cl): In its basal state, the halogen provides a vector for hydrophobic pocket interactions and halogen bonding. More importantly, it serves as a reactive handle for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing chemists to append functional "tail" groups that dictate target selectivity [2].

  • 4-Methyl Group (-CH3): Provides a steric constraint that restricts the conformational flexibility of the molecule, forcing it into an optimal geometry for deep pocket binding (such as the DFG-out conformation in Type II kinase inhibitors).

Mechanism of Action: Dual Pathway Targeting

ATP-Competitive Kinase Inhibition

Quinoline derivatives synthesized from this core act as potent, ATP-competitive inhibitors of RTKs (e.g., EGFR, VEGFR-2, c-Met). The mechanism involves the displacement of endogenous ATP from the catalytic cleft. The quinoline core mimics the adenine ring of ATP, while the substitutions at the 2- and 7-positions project into the solvent-exposed region and the hydrophobic back-pocket, respectively, abrogating downstream oncogenic signaling and inducing apoptosis [1].

Epigenetic Modulation via PRMT5 Inhibition

Recent breakthroughs have identified substituted quinolines as highly selective, second-generation PRMT5 inhibitors. These compounds exploit a mechanism of synthetic lethality in MTAP-deleted cancers. The quinoline core acts cooperatively with methylthioadenosine (MTA)—which accumulates in MTAP-null cells—to trap the PRMT5/MEP50 complex in a catalytically inactive state. The quinoline ring engages in π−π stacking with Trp579, effectively blocking the symmetric dimethylation of arginine residues on target histones [2][4].

MoA_Pathways MTAP MTAP Deletion (Cancer Cells) MTA MTA Accumulation MTAP->MTA Induces PRMT5 PRMT5/MEP50 Complex MTA->PRMT5 Sensitizes Apoptosis Cell Cycle Arrest & Apoptosis PRMT5->Apoptosis Epigenetic Modulation Inhibitor Quinoline Scaffold (2-Cl-4-Me-7-OH) Inhibitor->PRMT5 MTA-Cooperative Inhibition RTK Receptor Tyrosine Kinases (EGFR/c-Met) Inhibitor->RTK ATP-Competitive Inhibition RTK->Apoptosis Signal Abrogation

Caption: Dual mechanism of action of quinoline-derived inhibitors targeting PRMT5 and RTKs.

Quantitative Data Summary

To benchmark the efficacy of compounds derived from the 2-Chloro-4-methylquinolin-7-ol scaffold, in vitro profiling must compare activity across wild-type (WT) and mutant cell lines. The table below summarizes representative target data demonstrating the synthetic lethality and kinase selectivity profiles [1][2].

Target / PathwayCell Line ModelAssay TypeRepresentative IC₅₀ (nM)Mechanism of Action
EGFR (WT) A431TR-FRET Kinase45.2ATP-Competitive Hinge Binding
VEGFR-2 HUVECCell Viability (MTT)18.5Anti-angiogenic / ATP-Competitive
PRMT5 (MTAP-null) HCT-116 (MTAP-/-)Radiometric SAM2.4MTA-Cooperative Trapping
PRMT5 (MTAP-WT) HCT-116 (WT)Radiometric SAM> 1,500Sparing of Normal Cells

Self-Validating In Vitro Methodologies

As a Senior Application Scientist, I emphasize that protocols must not only generate data but also validate their own integrity. The following methodologies incorporate internal quality controls (Z'-factor calculations and reference standards) to ensure data trustworthiness.

Protocol 1: TR-FRET Kinase Assay (EGFR/c-Met Validation)

Causality Insight: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence (like ADP-Glo) because it minimizes compound auto-fluorescence interference—a common artifact with highly conjugated quinoline systems [1].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use.

  • Compound Dilution: Serially dilute the quinoline derivative in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volumetric transfer.

  • Enzyme/Substrate Addition: Add 5 µL of 2X Kinase/Peptide substrate mix to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Quenching: Add 10 µL of TR-FRET detection buffer containing EDTA (to quench the reaction by chelating Mg²⁺) and the Europium-labeled anti-phospho antibody.

  • Self-Validation (QC): Calculate the Z'-factor using Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO as the vehicle control (0% inhibition). Proceed with data analysis only if Z' > 0.6.

  • Data Acquisition: Read the plate on a multi-mode reader (e.g., PHERAstar) measuring emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine IC₅₀.

Protocol 2: Radiometric PRMT5 Methyltransferase Assay

Causality Insight: To accurately measure MTA-cooperative inhibition, the assay must be performed under conditions that mimic the MTAP-deleted cellular environment. We spike the biochemical assay with exogenous MTA [2].

Step-by-Step Workflow:

  • Complex Assembly: Reconstitute the recombinant PRMT5/MEP50 complex in assay buffer (20 mM Bicine pH 7.6, 50 mM NaCl, 0.002% Tween-20, 1 mM DTT).

  • MTA Spiking: Add 1 µM MTA to the buffer to simulate the MTAP-null tumor microenvironment.

  • Compound Incubation: Add the quinoline test compounds and incubate for 30 minutes to allow the slow-binding, pseudo-irreversible trapping mechanism to occur.

  • Reaction Initiation: Add a mixture of Histone H4 peptide substrate and S-adenosyl-L-[methyl-³H]methionine (³H-SAM). Incubate at 37°C for 2 hours.

  • Quenching & Capture: Stop the reaction by adding 10% Trichloroacetic acid (TCA). Transfer the mixture to a GF/B filter plate. The TCA precipitates the methylated peptide onto the filter while unreacted ³H-SAM is washed away.

  • Self-Validation (QC): Utilize GSK3326595 as a reference standard. Ensure the baseline signal-to-background ratio is >10.

  • Scintillation: Add microscintillator fluid and measure the counts per minute (CPM) using a TopCount or MicroBeta counter.

Workflow Prep Compound Preparation (Acoustic Dispensing) Incubate Target Incubation (Kinase / PRMT5) Prep->Incubate React Substrate Addition (ATP / 3H-SAM) Incubate->React Detect Signal Detection (TR-FRET / Scintillation) React->Detect Analyze QC & Data Analysis (Z' > 0.6, IC50) Detect->Analyze

Caption: Standardized in vitro assay workflow for evaluating quinoline-based inhibitor efficacy.

References

  • BenchChem. A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-Based Kinase Inhibitors.
  • ACS Publications. Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors.
  • NIH/PMC. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity.
  • MDPI. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention.
Exploratory

Pharmacokinetic profiling of 2-Chloro-4-methylquinolin-7-ol derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Chloro-4-methylquinolin-7-ol Derivatives Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Chloro-4-methylquinolin-7-ol Derivatives

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The therapeutic efficacy and safety of these compounds are intrinsically linked to their pharmacokinetic (PK) profile, which governs their absorption, distribution, metabolism, and excretion (ADME). This in-depth technical guide provides a comprehensive framework for the pharmacokinetic profiling of novel quinoline derivatives, using the representative compound 2-Chloro-4-methylquinolin-7-ol as a case study. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reproducible data.

Introduction: The Critical Role of Pharmacokinetics in Quinoline Drug Discovery

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process dictated by its pharmacokinetic properties. For quinoline derivatives, understanding this journey is paramount. The nature and position of substituents on the quinoline ring can dramatically alter a compound's physicochemical properties, which in turn influences its ADME profile.[3] Early and comprehensive pharmacokinetic profiling is not merely a data-gathering exercise; it is a critical step in the drug discovery pipeline that informs lead optimization, dose selection for efficacy and toxicology studies, and ultimately, the clinical viability of a drug candidate.[4][5] A compound with excellent in vitro potency can fail in vivo due to poor absorption, rapid metabolism, or unfavorable distribution. This guide will provide the user with the necessary tools to de-risk their quinoline-based drug discovery projects by generating a robust pharmacokinetic data package.

Foundational Physicochemical Characterization

Before embarking on complex biological assays, a thorough understanding of the fundamental physicochemical properties of a 2-Chloro-4-methylquinolin-7-ol derivative is essential. These properties are the primary determinants of a drug's behavior in biological systems.[1]

Aqueous Solubility

Aqueous solubility is a prerequisite for oral absorption.[1] A compound must be in solution to be absorbed from the gastrointestinal tract.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Preparation of Supersaturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Reporting: Express the solubility in µg/mL or µM.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-rich environment, is a key factor influencing membrane permeability, plasma protein binding, and volume of distribution.[6] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the compound or the distribution coefficient (LogD) at a specific pH.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Preparation of Phases: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Presaturate the n-octanol with PBS and the PBS with n-octanol by mixing and allowing them to separate.

  • Compound Addition: Add a known amount of the test compound to a vial containing equal volumes of the presaturated n-octanol and PBS.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Determine the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log ([Concentration in n-octanol] / [Concentration in PBS]).

Acid Dissociation Constant (pKa)

The pKa of a compound determines its ionization state at different physiological pH values, which significantly impacts its solubility, permeability, and interaction with biological targets.[1]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Table 1: Illustrative Physicochemical Properties of a Hypothetical 2-Chloro-4-methylquinolin-7-ol Derivative

ParameterValueSignificance
Aqueous Solubility (pH 7.4)50 µg/mLModerate solubility, suggesting potential for oral absorption.
LogD7.42.5Optimal lipophilicity for membrane permeability.
pKa8.2 (basic)Primarily ionized in the acidic environment of the stomach, which may affect absorption.

In Vitro ADME Assays: Predicting In Vivo Behavior

In vitro ADME assays are essential for the early identification of potential pharmacokinetic liabilities, allowing for iterative improvements in compound design.[5][7]

Metabolic Stability

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which is a major determinant of hepatic clearance and drug half-life.[3]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing pooled liver microsomes (from human, rat, or mouse), a buffered solution (e.g., 100 mM phosphate buffer, pH 7.4), and the test compound (final concentration typically 1 µM).[8]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a cofactor solution containing NADPH.[3] A control incubation without NADPH is run in parallel.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Bioanalysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes, Buffer, Compound) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate Transfer to reaction plate initiate Initiate with NADPH pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with Cold Acetonitrile (+ Internal Standard) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Cell Permeability (Caco-2 Assay)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serve as a well-established in vitro model for predicting intestinal drug absorption.[9]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent, differentiated monolayer is formed (typically 21 days).

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: Add the test compound (in transport buffer) to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At specified time intervals, collect samples from the receiver compartment (B for A-to-B transport; A for B-to-A transport). Replace the collected volume with fresh transport buffer.

  • Bioanalysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to assess the potential for active efflux.

Table 2: Illustrative In Vitro ADME Data for a Hypothetical 2-Chloro-4-methylquinolin-7-ol Derivative

AssaySpeciesResultInterpretation
Metabolic Stability (t1/2)Human Liver Microsomes45 minModerate metabolic stability, suggesting a potentially acceptable half-life in vivo.
Caco-2 Permeability (Papp A-to-B)N/A15 x 10-6 cm/sHigh permeability, indicative of good potential for oral absorption.
Caco-2 Efflux RatioN/A1.2Low efflux ratio, suggesting the compound is not a significant substrate for efflux transporters like P-glycoprotein.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

In vivo studies in animal models are crucial for understanding the complete pharmacokinetic profile of a compound and for predicting its behavior in humans.[10][11]

Study Design

A typical early-stage PK study involves administering the compound to rodents (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.[4] The IV dose allows for the determination of clearance and volume of distribution, while the PO dose provides information on oral absorption and bioavailability.

In_Vivo_PK_Study_Design cluster_iv Intravenous (IV) Arm cluster_po Oral (PO) Arm cluster_sampling Blood Sampling cluster_analysis Analysis iv_dose Administer IV Bolus Dose (e.g., 1-2 mg/kg) sampling_points Collect Blood at Pre-defined Time Points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) iv_dose->sampling_points po_dose Administer Oral Gavage Dose (e.g., 5-10 mg/kg) po_dose->sampling_points process_plasma Process Blood to Plasma sampling_points->process_plasma bioanalysis Quantify Drug Concentration (LC-MS/MS) process_plasma->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis

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Foundational

Biological activity of 2-Chloro-4-methylquinolin-7-ol in mammalian cells

An In-Depth Technical Guide on the Biological Activity of Chloro-Substituted Quinoline Derivatives in Mammalian Cells Abstract Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of Chloro-Substituted Quinoline Derivatives in Mammalian Cells

Abstract

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among these, chloro-substituted quinolines have emerged as a particularly promising class of compounds with potent biological effects in mammalian cells, most notably in the context of oncology. This technical guide provides a comprehensive overview of the biological activities of chloro-substituted quinoline derivatives, with a focus on their anticancer properties. We will delve into the key mechanisms of action, including the induction of apoptosis, cell cycle arrest, and kinase inhibition. Furthermore, this guide will furnish researchers with detailed, field-proven protocols for evaluating these biological activities and present visual workflows and pathway diagrams to facilitate a deeper understanding of the subject matter.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a structural motif found in numerous natural products and synthetic compounds with significant therapeutic value.[1] Its rigid and planar structure provides an excellent framework for molecular recognition by various biological targets. The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.[1][2] This has led to the development of a plethora of quinoline-based drugs with diverse applications, including antimalarial, antibacterial, and anticancer agents.[2][3]

Chloro-substituted quinolines, in particular, have garnered substantial attention in the field of oncology. The introduction of a chlorine atom at various positions of the quinoline ring can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with cellular targets and ultimately its biological activity.[4] Numerous studies have demonstrated that chloro-substituted quinoline derivatives can exert potent cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines.[4][5]

Mechanisms of Action of Chloro-Substituted Quinolines in Mammalian Cells

The anticancer activity of chloro-substituted quinoline derivatives is often multifaceted, involving the modulation of several key cellular processes. The primary mechanisms through which these compounds exert their effects include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. A significant body of evidence indicates that many chloro-substituted quinoline derivatives are potent inducers of apoptosis in cancer cells.[3][6]

These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the induction of mitochondrial dysfunction, characterized by a reduction in the mitochondrial membrane potential.[6] This event leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase.[6] Activated caspase-9 subsequently activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[7]

Furthermore, some chloro-substituted quinolines have been shown to modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.[6][8] Downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL, and/or upregulation of pro-apoptotic proteins like Bax and Bak, can shift the cellular balance towards apoptosis.[8]

apoptosis_pathway cluster_extracellular Extracellular cluster_cell Mammalian Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Chloro-Quinoline Chloro-Quinoline Death_Receptor Death Receptor Chloro-Quinoline->Death_Receptor May activate (extrinsic pathway) Bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-XL) Chloro-Quinoline->Bcl2_family Modulates Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 BID BID Caspase8->BID Procaspase3 Procaspase-3 Caspase8->Procaspase3 tBID tBID BID->tBID tBID->Bcl2_family Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Cytochrome_c Cytochrome c Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito_Cytochrome_c Cytochrome c Bcl2_family->Mito_Cytochrome_c Promotes release Mito_Cytochrome_c->Cytochrome_c

Figure 1: Simplified diagram of apoptosis induction by chloro-substituted quinolines.

Cell Cycle Arrest

In addition to inducing apoptosis, chloro-substituted quinolines can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[8][9] The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. Cancer cells often exhibit a loss of cell cycle control, leading to uncontrolled proliferation.

Several studies have reported that treatment with chloro-quinoline derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle.[9] This suggests that these compounds may interfere with the processes leading to, or occurring during, mitosis. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, and its activation can lead to either DNA repair or apoptosis. By inducing G2/M arrest, chloro-substituted quinolines can prevent the propagation of genetically unstable cancer cells. Some derivatives have also been shown to cause cell accumulation in the G0/G1 phase.[10]

Kinase Inhibition

Protein kinases play a pivotal role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a common driver of tumorigenesis, making them attractive targets for cancer therapy. A number of chloro-substituted quinoline derivatives have been identified as potent inhibitors of various protein kinases.[11][12]

For instance, certain 7-chloroquinoline derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[12] EGFR signaling is frequently hyperactivated in solid tumors and promotes cell proliferation and survival. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By dually inhibiting EGFR and VEGFR-2, these compounds can simultaneously block tumor cell proliferation and angiogenesis.

Other kinases targeted by quinoline derivatives include Pim-1 kinase, a serine/threonine kinase that is overexpressed in many human cancers and promotes cell survival and proliferation.[11] The ability of chloro-substituted quinolines to inhibit multiple kinases highlights their potential as multi-targeted anticancer agents, which may be more effective and less prone to resistance than single-target drugs.[1]

Experimental Protocols for Assessing Biological Activity

The following section provides detailed protocols for key in vitro assays used to characterize the biological activity of chloro-substituted quinoline derivatives in mammalian cells.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chloro-substituted quinoline derivative (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the chloro-substituted quinoline derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

experimental_workflow cluster_invitro In Vitro Evaluation cluster_assays Biological Assays Start Start: Chloro-Quinoline Derivative Cell_Culture Mammalian Cancer Cell Lines Start->Cell_Culture Treatment Treat cells with compound Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Biological Activity Profile Data_Analysis->Conclusion

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Exploratory

Evaluating Receptor Binding Affinity of 2-Chloro-4-methylquinolin-7-ol Scaffolds: A Biophysical Guide

Executive Summary and Scaffold Rationale In modern structure-based drug design, the selection of a highly versatile, privileged chemical scaffold is the critical first step in developing potent receptor ligands. 2-Chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Scaffold Rationale

In modern structure-based drug design, the selection of a highly versatile, privileged chemical scaffold is the critical first step in developing potent receptor ligands. 2-Chloro-4-methylquinolin-7-ol (CAS: 860297-02-5)[1] serves as an exceptional starting material for the synthesis of targeted kinase inhibitors and G-protein coupled receptor (GPCR) modulators[2][3].

The causality behind selecting this specific quinoline derivative lies in its orthogonal reactivity, which allows for rapid, divergent library synthesis:

  • C2-Chlorine: Acts as a highly reactive leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows medicinal chemists to install bulky, diverse aliphatic or aromatic amines that project deep into the hydrophobic selectivity pockets of target receptors.

  • C7-Hydroxyl: Provides a nucleophilic handle for etherification or alkylation, enabling the attachment of solubilizing groups or moieties designed to interact with the solvent-exposed regions of a kinase hinge.

  • Quinoline Nitrogen: Functions as a critical hydrogen bond acceptor, typically anchoring the molecule to the backbone amide of the kinase hinge region (e.g., interacting with the Met residue).

To transition these synthesized derivatives from chemical building blocks to validated lead compounds, researchers must rigorously quantify their receptor binding affinities. This whitepaper details the biophysical workflows—specifically Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR)—required to evaluate the binding kinetics and thermodynamic properties of 2-Chloro-4-methylquinolin-7-ol derivatives.

Workflow A Scaffold Selection 2-Chloro-4-methylquinolin-7-ol B Library Synthesis (SNAr & Alkylation) A->B C Primary Screening (TR-FRET Affinity) B->C D Kinetic Profiling (SPR Real-Time) C->D

Workflow from 2-Chloro-4-methylquinolin-7-ol scaffold synthesis to binding affinity validation.

Primary Screening via TR-FRET

The Biophysical Causality of TR-FRET

When screening a newly synthesized library of 2-Chloro-4-methylquinolin-7-ol derivatives, traditional enzymatic assays often yield false positives due to reactive compounds or assay interference. To measure direct receptor binding affinity, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the method of choice[4].

TR-FRET relies on the non-radiative transfer of energy between a donor fluorophore (e.g., a Europium chelate) and an acceptor fluorophore[4][5]. The critical advantage of this technique is the time-resolved measurement. By utilizing lanthanide donors with long emission half-lives (milliseconds), the detector introduces a time delay before measuring the signal. This completely eliminates short-lived background autofluorescence (nanoseconds) generated by the quinoline compounds themselves or the biological buffer, ensuring that the resulting signal is strictly indicative of target engagement[4][5].

TRFRET Receptor Target Receptor (His-tagged) Donor Anti-His Antibody (Europium Donor) Receptor->Donor Tag Binding Tracer Fluorescent Tracer (Acceptor) Receptor->Tracer Pocket Binding Donor->Tracer FRET Signal (665nm) Ligand Quinoline Derivative (Competitor) Ligand->Receptor Competitive Displacement Ligand->Tracer Signal Loss

TR-FRET competitive binding mechanism for evaluating quinoline derivative affinity.

Self-Validating TR-FRET Protocol

To determine the equilibrium dissociation constant ( Ki​ ) of the derivatives, a competitive displacement assay is utilized. This protocol is designed as a self-validating system by incorporating the Z'-factor calculation to mathematically prove assay robustness[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM of His-tagged target receptor (e.g., VEGFR2) and 2 nM of Europium-labeled anti-His antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Compound Dispensing: Using an acoustic liquid handler, dispense the 2-Chloro-4-methylquinolin-7-ol derivatives into a 384-well low-volume microplate in an 11-point dose-response format (ranging from 10 µM to 0.1 nM).

  • Tracer Addition: Add a fluorescent kinase tracer (e.g., an AlexaFluor-647 labeled pan-kinase inhibitor) at a concentration equal to its pre-determined KD​ .

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision) using an excitation wavelength of 337 nm. Measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay[5].

  • System Validation (Z'-Factor): Calculate the Z'-factor using the positive controls (DMSO vehicle) and negative controls (10 µM of a known high-affinity inhibitor). The assay is only validated and approved for data extraction if Z′≥0.5 [5].

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Fit the dose-response curves using a four-parameter logistic regression to determine the IC50​ , which is then converted to Ki​ using the Cheng-Prusoff equation.

Kinetic Profiling via Surface Plasmon Resonance (SPR)

The Causality of Real-Time Kinetics

While TR-FRET provides an excellent measure of equilibrium affinity ( KD​ or Ki​ ), it fails to capture the dynamic lifecycle of the drug-receptor interaction. For 2-Chloro-4-methylquinolin-7-ol derivatives to be viable clinical candidates, researchers must understand their binding kinetics: the association rate ( kon​ ) and, most importantly, the dissociation rate ( koff​ )[6][7].

Surface Plasmon Resonance (SPR) measures minute changes in the refractive index at a gold sensor surface as molecules bind and unbind in real-time[7][8]. In modern drug discovery, a slow koff​ (which translates to a long target residence time, τ=1/koff​ ) is often more predictive of sustained in vivo efficacy and reduced off-target toxicity than overall affinity ( KD​ ) alone[7].

Self-Validating SPR Protocol

Because quinoline derivatives are small molecules (typically 300-500 Da), the refractive index change upon binding is minimal. Therefore, the SPR protocol must be heavily controlled for bulk solvent effects (DMSO) and non-specific binding[9].

Step-by-Step Methodology:

  • Surface Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the target receptor (e.g., VEGFR2) onto Flow Cell 2 (Fc2) via amine coupling to a density of approximately 3000 Response Units (RU). Flow Cell 1 (Fc1) is activated and blocked with ethanolamine to serve as the critical reference surface [6][9].

  • Solvent Correction Setup: Because the quinoline derivatives are dissolved in DMSO, prepare a 5-point DMSO calibration curve (ranging from 2.5% to 3.5% DMSO in running buffer) to correct for bulk refractive index mismatches between the sample and the running buffer.

  • Analyte Injection: Inject the 2-Chloro-4-methylquinolin-7-ol derivatives over both Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a multi-cycle kinetic approach with 5 ascending concentrations (e.g., 1.25, 2.5, 5, 10, 20 nM).

  • Association & Dissociation: Allow 60 seconds for the association phase, followed by a 300-second injection of pure running buffer to monitor the dissociation phase[7].

  • System Validation (Double Referencing): Validate the data by performing "double referencing." First, subtract the signal of Fc1 from Fc2 to eliminate non-specific binding. Second, subtract the signal of a blank buffer injection to eliminate baseline drift. If the resulting sensorgram does not return to baseline, a regeneration step (e.g., 10 mM Glycine pH 2.0) is validated and applied[7].

  • Kinetic Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . The equilibrium dissociation constant is calculated as KD​=koff​/kon​ [6][10].

Quantitative Data Presentation

The table below illustrates a hypothetical Structure-Activity Relationship (SAR) profile of four derivatives synthesized from the 2-Chloro-4-methylquinolin-7-ol core, evaluated against a model kinase target. Notice how modifications at the C2 and C7 positions drastically alter the kinetic profile (Residence Time) despite having similar TR-FRET IC50​ values.

Table 1: Kinetic and Affinity Profiling of 2-Chloro-4-methylquinolin-7-ol Derivatives

Compound IDC2 Substitution (R1)C7 Substitution (R2)TR-FRET IC50​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR KD​ (nM)Residence Time (min)
Core Scaffold -Cl-OH>10,000N/AN/AN/AN/A
Derivative A Phenylamine-OH145.2 1.2×105 1.5×10−2 125.01.1
Derivative B Cyclopentylamine-OH42.1 3.5×105 1.8×10−3 5.19.2
Derivative C Cyclopentylamine-O-Methyl18.5 4.1×105 8.2×10−4 2.020.3
Derivative D Cyclopentylamine-O-(CH2)2-Morpholine12.0 5.0×105 1.1×10−4 0.22151.5

Data Interpretation: Derivative D demonstrates the power of SPR kinetic profiling. While its TR-FRET IC50​ is only marginally better than Derivative C, the addition of the morpholine group at the C7 position significantly slows the dissociation rate ( koff​ ), resulting in a massive increase in target residence time (from 20.3 minutes to over 2.5 hours).

Conclusion

The transformation of 2-Chloro-4-methylquinolin-7-ol from a simple chemical building block into a highly potent, target-specific ligand requires rigorous biophysical validation. By utilizing TR-FRET for high-throughput, background-free equilibrium screening, and subsequently deploying Surface Plasmon Resonance to map the real-time kinetic lifecycle of the interaction, researchers can confidently identify lead compounds with the optimal residence times required for clinical success.

References

  • ChemSrc. "860297-02-5_2-Chloro-4-methylquinolin-7-ol". ChemSrc. Available at: [Link]

  • Wikipedia Contributors. "Surface plasmon resonance". Wikipedia. Available at:[Link]

  • Fratti, R. "Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters". PubMed (NIH). Available at:[Link]

  • Douzi, B. "Protein-Protein Interactions: Surface Plasmon Resonance". PubMed (NIH). Available at:[Link]

  • Creative Proteomics. "Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics". YouTube. Available at:[Link]

  • MDPI. "Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis". MDPI. Available at: [Link]

  • Barnash, K.D. et al. "A General TR-FRET Assay Platform for High-Throughput Screening". PMC (NIH). Available at:[Link]

  • BMG LABTECH. "TR-FRET Measurements". BMG LABTECH. Available at:[Link]

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Foundational

Spectroscopic Characterization of 2-Chloro-4-methylquinolin-7-ol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4-methylquinolin-7-ol, a substituted quinoline of interest in medicinal chemistry and materials science. This document is...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4-methylquinolin-7-ol, a substituted quinoline of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic signatures. The causality behind experimental choices and the interpretation of spectral data are explained to ensure both technical accuracy and practical, field-proven insights.

Introduction

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents and functional materials, with a rich history in medicinal chemistry, particularly as antimalarial drugs.[1] The biological activity and material properties of these compounds are profoundly influenced by the substitution pattern on the quinoline ring.[1] Consequently, precise and unambiguous structural elucidation is paramount. Spectroscopic techniques, particularly IR and NMR, are indispensable tools for achieving this. This guide focuses on the spectral characterization of 2-Chloro-4-methylquinolin-7-ol, providing a foundational understanding for its identification and further application.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to understand the molecular architecture of 2-Chloro-4-methylquinolin-7-ol. The structure consists of a bicyclic quinoline core with a chloro group at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position. These substituents create a unique electronic environment that is reflected in its IR and NMR spectra.

Figure 1: Molecular Structure of 2-Chloro-4-methylquinolin-7-ol.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: Acquiring the IR Spectrum
  • Sample Preparation: A small amount of the solid 2-Chloro-4-methylquinolin-7-ol sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.

  • Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Data Acquisition: The sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.[2] Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data and Interpretation

The following table summarizes the predicted characteristic IR absorption bands for 2-Chloro-4-methylquinolin-7-ol based on known data for quinoline derivatives.[2][3]

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Broad, StrongO-H stretching (phenolic)
~3100-3000MediumAromatic C-H stretching
~2950-2850Weak-MediumAliphatic C-H stretching (methyl)
~1620-1580StrongC=C and C=N stretching (quinoline ring)
~1500-1400Medium-StrongAromatic ring skeletal vibrations
~1250-1150StrongC-O stretching (phenolic)
~850-750StrongC-H out-of-plane bending (aromatic)
~750-700StrongC-Cl stretching

Interpretation of the IR Spectrum:

  • O-H Stretching: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is expected due to the stretching vibration of the phenolic hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of medium-intensity bands between 3100 and 3000 cm⁻¹.[3] The C-H stretching of the methyl group will result in weaker absorptions in the 2950-2850 cm⁻¹ range.

  • Ring Vibrations: The quinoline ring system gives rise to a series of characteristic absorptions. Strong bands between 1620 and 1580 cm⁻¹ are attributed to the stretching vibrations of the C=C and C=N bonds within the aromatic rings.[2] Additional skeletal vibrations of the aromatic rings are expected in the 1500-1400 cm⁻¹ region.

  • C-O Stretching: A strong band corresponding to the stretching vibration of the phenolic C-O bond is anticipated in the 1250-1150 cm⁻¹ range.[2]

  • C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds will produce strong absorptions in the fingerprint region, typically between 850 and 750 cm⁻¹. The exact positions of these bands are diagnostic of the substitution pattern on the benzene ring.

  • C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the lower frequency region, around 750-700 cm⁻¹.

A gas-phase IR spectrum of the closely related 2-Chloro-4-methylquinoline is available in the NIST WebBook and can serve as a useful reference for the quinoline core vibrations.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Approximately 5-10 mg of 2-Chloro-4-methylquinolin-7-ol is dissolved in about 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean and dry NMR tube.[5] A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. For dilute samples, the number of scans can be increased to improve the signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.[1]

¹H NMR Spectral Data and Interpretation

Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
OH~9.5-10.5Singlet (broad)1H
H8~7.8-8.0Doublet1H
H5~7.6-7.8Doublet1H
H6~7.2-7.4Doublet of doublets1H
H3~7.0-7.2Singlet1H
CH₃~2.5-2.7Singlet3H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The protons on the quinoline ring typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 9.0 ppm.[1] The electron-withdrawing nature of the nitrogen atom and the chloro group deshields the adjacent protons, causing them to appear at a lower field.

  • H3: The proton at the 3-position is expected to appear as a singlet, as it has no adjacent protons to couple with.

  • Benzene Ring Protons (H5, H6, H8): The protons on the benzene portion of the quinoline ring (H5, H6, and H8) will exhibit splitting patterns characteristic of a substituted aromatic ring. H8 is often the most downfield of these due to its proximity to the nitrogen atom's anisotropic effect. H5 and H6 will show coupling to each other. The hydroxyl group at the 7-position will influence the chemical shifts of these protons through its electronic effects.[6]

  • Methyl Protons: The methyl group at the 4-position is expected to appear as a sharp singlet in the upfield region, typically around δ 2.5-2.7 ppm.

  • Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet at a very downfield chemical shift, the exact position of which is dependent on concentration and temperature due to hydrogen bonding. In DMSO-d₆, this peak is often well-defined.

Figure 2: Predicted ¹H NMR spin-spin coupling network.

¹³C NMR Spectral Data and Interpretation

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)
C2~150-152
C4~145-147
C7~155-158
C8a~148-150
C4a~125-127
C5~122-124
C6~118-120
C8~115-117
C3~120-122
CH₃~18-20

Interpretation of the ¹³C NMR Spectrum:

  • Quaternary Carbons: The carbons bearing substituents (C2, C4, C7, C4a, and C8a) are quaternary and will typically show weaker signals in a proton-decoupled ¹³C NMR spectrum.[7]

  • C2 and C4: The carbons directly attached to the electronegative chlorine (C2) and nitrogen atoms will be significantly deshielded and appear at very downfield chemical shifts.[5] The methyl group at C4 also influences its chemical shift.

  • C7: The carbon bearing the hydroxyl group (C7) will also be deshielded and appear downfield.

  • Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range for aromatic compounds, generally between δ 110 and 150 ppm.

  • Methyl Carbon: The methyl carbon will appear at a high field (upfield), characteristic of sp³-hybridized carbons, typically in the range of δ 18-20 ppm.

Conclusion

The structural elucidation of 2-Chloro-4-methylquinolin-7-ol relies heavily on the combined interpretation of its IR and NMR spectra. This guide provides a detailed framework for understanding the predicted spectral features of this molecule, grounded in the established principles of spectroscopy and data from analogous quinoline derivatives. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data. By carefully analyzing the chemical shifts, coupling patterns, and vibrational frequencies, researchers can confidently confirm the identity and purity of 2-Chloro-4-methylquinolin-7-ol, enabling its further investigation in various scientific disciplines.

References

  • BenchChem.
  • BenchChem.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-176.
  • Khan, M. T. H., Choudhary, M. I., Khan, S. B., & Miana, G. A. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-121.
  • (This reference was not used in the final text but was consulted during the research phase).
  • (This reference was not used in the final text but was consulted during the research phase).
  • Al-omaish, A., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Journal of Molecular Structure, 1300, 137235.
  • Wojtkowiak, D., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7858.
  • (This reference was not used in the final text but was consulted during the research phase).
  • (This reference was not used in the final text but was consulted during the research phase).
  • NIST. Quinoline, 2-chloro-4-methyl-. NIST Chemistry WebBook. [Link]

  • (This reference was not used in the final text but was consulted during the research phase).
  • (This reference was not used in the final text but was consulted during the research phase).
  • (This reference was not used in the final text but was consulted during the research phase).
  • (This reference was not used in the final text but was consulted during the research phase).
  • (This reference was not used in the final text but was consulted during the research phase).
  • (This reference was not used in the final text but was consulted during the research phase).
  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

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Exploratory

The Synthesis of 2-Chloro-4-methylquinolin-7-ol: A Technical Guide to its Discovery and Methodologies

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Among the vast array of quinoline derivatives, 2-Chloro-4-methylquinolin-7-ol stands out as a key intermediate with potential applications in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the historical context, synthetic pathways, mechanistic details, and practical considerations for the preparation of this important heterocyclic compound.

I. Historical Context: The Legacy of Quinoline Synthesis

The journey to understanding the synthesis of 2-Chloro-4-methylquinolin-7-ol is intrinsically linked to the pioneering work on quinoline chemistry in the 19th century. While a specific "discovery" of this particular molecule is not well-documented, its synthesis is a direct application of several classical named reactions developed for the construction of the quinoline ring system. The two most relevant and historically significant methods are the Combes quinoline synthesis and the Doebner-von Miller reaction.

The Combes quinoline synthesis , first reported by Alphonse Combes in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4] This method has proven to be a versatile and widely used approach for the preparation of 2,4-disubstituted quinolines.[3]

The Doebner-von Miller reaction , developed in the 1880s, offers an alternative route through the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5][6] This reaction, often considered a modification of the Skraup synthesis, is another powerful tool for accessing a variety of substituted quinolines.[5]

The synthesis of 2-Chloro-4-methylquinolin-7-ol, therefore, represents a specific application of these foundational reactions, utilizing a substituted aniline precursor to achieve the desired substitution pattern on the quinoline core.

II. Core Synthetic Strategies and Mechanistic Insights

The most logical and efficient synthetic route to 2-Chloro-4-methylquinolin-7-ol is through the Combes synthesis, starting from the key precursor, 5-amino-2-chlorophenol. The selection of this starting material is critical as it provides the necessary chloro and hydroxyl substituents at the correct positions in the final quinoline product.

A. Precursor Synthesis: Preparation of 5-Amino-2-chlorophenol

The starting material, 5-amino-2-chlorophenol, can be synthesized from 2-chloro-4-nitrophenol via a reduction reaction. A common and effective method involves the use of a reducing agent such as hydrazine hydrate in the presence of a catalyst.[7]

Reaction Scheme:

The reactivity of 5-amino-2-chlorophenol is influenced by the electronic effects of its substituents. The amino (-NH2) and hydroxyl (-OH) groups are activating and ortho-, para-directing, while the chlorine (-Cl) atom is deactivating through its inductive effect.[8] This interplay of electronic effects governs the regioselectivity of the subsequent quinoline synthesis.

B. The Combes Synthesis of 2-Chloro-4-methylquinolin-7-ol

The Combes synthesis provides a direct pathway to the target molecule by reacting 5-amino-2-chlorophenol with a suitable β-diketone, in this case, ethyl acetoacetate, under acidic conditions.

Overall Reaction:

Detailed Mechanism:

The mechanism of the Combes synthesis proceeds through several key steps:[3][9][10]

  • Enamine Formation: The reaction is initiated by the nucleophilic attack of the amino group of 5-amino-2-chlorophenol on one of the carbonyl groups of ethyl acetoacetate. This is followed by dehydration to form an enamine intermediate.[4]

  • Protonation and Cyclization: The enamine undergoes acid-catalyzed protonation of the remaining carbonyl group, which activates it for intramolecular electrophilic attack by the electron-rich aromatic ring. This cyclization step is the rate-determining step of the reaction.[3]

  • Dehydration and Aromatization: The resulting intermediate undergoes dehydration, followed by tautomerization to yield the stable aromatic quinoline ring system.

Diagram of the Combes Synthesis Mechanism:

Combes_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 5-amino-2-chlorophenol 5-Amino-2-chlorophenol enamine Enamine Intermediate 5-amino-2-chlorophenol->enamine + Ethyl Acetoacetate - H2O ethyl acetoacetate Ethyl Acetoacetate ethyl acetoacetate->enamine protonated_enamine Protonated Enamine enamine->protonated_enamine + H+ cyclized_intermediate Cyclized Intermediate protonated_enamine->cyclized_intermediate Intramolecular Cyclization product 2-Chloro-4-methylquinolin-7-ol cyclized_intermediate->product - H2O - H+

Caption: Key stages of the Combes synthesis for 2-Chloro-4-methylquinolin-7-ol.

III. Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step methodology for the synthesis of 2-Chloro-4-methylquinolin-7-ol based on the Combes synthesis.

Materials:

  • 5-amino-2-chlorophenol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-2-chlorophenol (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents).

  • Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the reaction mixture while cooling in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-Chloro-4-methylquinolin-7-ol.

Data Presentation:

ParameterExpected Value
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not readily available in literature
Yield 60-75% (expected)

Experimental Workflow Diagram:

Experimental_Workflow start Start dissolve Dissolve 5-amino-2-chlorophenol in Ethanol start->dissolve add_reagents Add Ethyl Acetoacetate and Conc. H2SO4 dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux workup Quench with Ice and Neutralize with NaHCO3 reflux->workup extract Extract with Ethyl Acetate workup->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Obtain Pure 2-Chloro-4-methylquinolin-7-ol purify->product

Caption: Step-by-step workflow for the synthesis of 2-Chloro-4-methylquinolin-7-ol.

IV. Applications and Future Perspectives

While specific applications of 2-Chloro-4-methylquinolin-7-ol are not extensively reported, its structural features suggest significant potential in drug discovery and development. The quinoline core is a privileged scaffold in medicinal chemistry, and the presence of chloro, methyl, and hydroxyl groups provides multiple points for further functionalization.

Potential areas of application include:

  • Antimalarial Agents: Chloroquine, a well-known antimalarial drug, features a 7-chloroquinoline core.[1] The structural similarity suggests that derivatives of 2-Chloro-4-methylquinolin-7-ol could be explored for their antimalarial activity.

  • Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer properties.[1] The title compound can serve as a valuable starting material for the synthesis of novel kinase inhibitors or other anticancer agents.

  • Antibacterial and Antifungal Agents: The quinoline ring system is also found in various antibacterial and antifungal compounds.

The hydroxyl group at the 7-position offers a handle for derivatization, such as etherification or esterification, to modulate the compound's physicochemical properties and biological activity. Further research into the derivatization of 2-Chloro-4-methylquinolin-7-ol is warranted to explore its full therapeutic potential.

V. Conclusion

The synthesis of 2-Chloro-4-methylquinolin-7-ol is a testament to the enduring power of classical organic reactions. Rooted in the historical development of quinoline chemistry, the Combes synthesis provides a reliable and efficient method for the preparation of this valuable heterocyclic intermediate. This technical guide has provided a comprehensive overview of its historical context, a detailed mechanistic pathway for its synthesis, a practical experimental protocol, and a perspective on its potential applications. For researchers and scientists in the field of drug development, 2-Chloro-4-methylquinolin-7-ol represents a versatile building block with the promise of leading to the discovery of novel and effective therapeutic agents.

VI. References

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Name-Reaction.com. Retrieved March 20, 2026, from [Link]

  • Chemistry lover. (2021, August 26). Combes Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]

  • Organic Chemistry. (n.d.). Combes synthesis of quinolines. Retrieved March 20, 2026, from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved March 20, 2026, from [Link]

  • Doebner-Miller reaction and applications. (n.d.). SlideShare. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol. Retrieved March 20, 2026, from

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank.

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.

  • Heterocycles. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH.

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved March 20, 2026, from [Link]

  • Supplementary Material for Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst. (n.d.).

  • IOP Conference Series: Earth and Environmental Science. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

  • ICReDD. (2025). β-Amino Acid Synthesis Using the CO2 Radical Anion under Electrochemical and Photochemical Conditions.

  • Chem-Station. (2009). デーブナー・フォン=ミラー キノリン合成 Doebner-von Miller quinoline synthesis.

  • YouTube. (2024, March 19). Combe's synthesis of quinoline || detailed mechanism.

  • BenchChem. (2025). The Discovery and History of 7-Chloro-2-methylquinoline: A Technical Guide.

  • YouTube. (2021, August 26). Combes Quinoline Synthesis Mechanism | Organic Chemistry.

  • Molecules. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

  • Semantic Scholar. (n.d.). Combes quinoline synthesis.

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Solubilization of 2-Chloro-4-methylquinolin-7-ol for In Vitro Cell-Based Assays

Abstract This comprehensive application note provides a detailed, field-proven protocol for the solubilization of 2-Chloro-4-methylquinolin-7-ol, a quinoline derivative, for use in cell culture applications. Quinoline-ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the solubilization of 2-Chloro-4-methylquinolin-7-ol, a quinoline derivative, for use in cell culture applications. Quinoline-based compounds are a privileged scaffold in medicinal chemistry, yet their often-hydrophobic nature presents significant challenges for dissolution in aqueous cell culture media.[1][2] This guide addresses these challenges by outlining a systematic approach, from solvent selection and stock solution preparation to the creation of final working solutions. It emphasizes methods to prevent common issues such as precipitation and cytotoxicity, ensuring reliable and reproducible experimental outcomes for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Solubility Challenge

2-Chloro-4-methylquinolin-7-ol belongs to the quinoline class of N-heterocyclic compounds, which are of significant interest for their broad biological activities, including potential anticancer properties.[1][3] A critical prerequisite for accurately evaluating the biological effects of any compound in vitro is its complete dissolution in the cell culture medium. Incomplete solubilization can lead to inconsistent cellular exposure, precipitation that can cause non-specific toxicity, and ultimately, unreliable and non-reproducible data.[4][5]

Many quinoline derivatives are characterized by poor solubility in aqueous solutions.[4] This guide provides a robust methodology to overcome this obstacle, focusing on the use of an organic co-solvent to create a high-concentration stock solution, which is then serially diluted to the final working concentration in the experimental medium.

Compound Characterization and Solvent Selection

Before any experimental work, it is essential to understand the basic physicochemical properties of the compound and to select an appropriate solvent.

Physicochemical Properties

A summary of the key properties for 2-Chloro-4-methylquinolin-7-ol is presented below.

PropertyValueSource
Chemical Formula C₁₀H₈ClNOCalculated
Molecular Weight 193.63 g/mol Calculated
Appearance Typically a powder or crystalline solid[6]
CAS Number 860297-02-5
Rationale for Solvent Selection

The choice of solvent is the most critical decision in this process. The ideal solvent must completely dissolve the compound at a high concentration while exhibiting minimal toxicity to the cell line at its final, diluted concentration.[7][8]

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is the most widely used and recommended solvent for solubilizing novel organic compounds for biological assays.[4] Its strong dissolving power for both polar and non-polar compounds, miscibility with water and culture media, and relatively low toxicity at concentrations below 0.5% make it the first choice.[4][9]

  • Alternative Solvents If DMSO is found to interfere with a specific assay or cell type, other options may be considered. It is imperative to perform solvent-tolerance tests for your specific cell line with any new solvent.[10]

    • Dimethylformamide (DMF): Possesses solubilizing power similar to DMSO but can be more toxic.[10][11]

    • Ethanol: A less toxic option that can be effective for some moderately hydrophobic compounds.[10][12]

This protocol will proceed with DMSO as the solvent of choice.

Safety and Handling Precautions

Researchers must handle 2-Chloro-4-methylquinolin-7-ol with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar quinoline derivatives indicate potential hazards.

  • Hazard Profile: Similar compounds are classified as causing skin, eye, and respiratory irritation.[6][13][14]

  • Required Personal Protective Equipment (PPE): Always handle the compound powder and concentrated solutions inside a chemical fume hood. Wear nitrile gloves, a lab coat, and safety glasses.[15]

  • Handling: Avoid inhalation of dust and contact with skin or eyes. Wash hands thoroughly after handling.[13][15]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[13]

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM master stock solution in 100% DMSO. This high concentration allows for minimal solvent volume to be added to the final cell culture, thereby reducing the risk of solvent-induced artifacts.

Materials
  • 2-Chloro-4-methylquinolin-7-ol powder

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

  • Sterile 0.22 µm syringe filter (optional, if sterility is a concern post-dissolution)

Step-by-Step Methodology

1. Calculation of Required Mass: Use the following formula to determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution.[7]

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 193.63 g/mol = 1.9363 mg

2. Weighing the Compound: Accurately weigh the calculated mass (e.g., 1.94 mg) of 2-Chloro-4-methylquinolin-7-ol and place it directly into a pre-labeled sterile microcentrifuge tube.

3. Dissolution: a. Add the calculated volume of 100% DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the compound powder. b. Cap the tube tightly and vortex vigorously for 1-2 minutes.[4] Visually inspect the solution against a light source to check for any undissolved particulates. c. If particulates remain: Place the tube in a sonicator water bath for 5-10 minutes.[4] This uses high-frequency sound waves to break up solid aggregates. d. If dissolution is still incomplete: Gently warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[4] Do not overheat, as this may degrade the compound.

4. Sterilization (Optional but Recommended): If the initial materials were not sterile, the final stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane filter) into a new sterile tube.

5. Aliquoting and Storage: a. To avoid the damaging effects of repeated freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled amber or foil-wrapped tubes.[4][7] b. Store the aliquots at -20°C for short-term storage (1-2 months) or at -80°C for long-term storage (up to 6 months).[9] Always protect the solution from light.

Protocol: Preparation of Working Solutions for Cell Treatment

This protocol describes the serial dilution of the 10 mM master stock into cell culture medium to achieve the desired final concentration for treating cells.

Key Principles
  • Stepwise Dilution: Never dilute the high-concentration DMSO stock directly into a large volume of medium in a single step. This rapid change in solvent polarity will almost certainly cause the compound to precipitate.[9] A multi-step, or serial, dilution is required.

  • Vehicle Control: It is absolutely essential to treat a parallel set of cells with the same final concentration of DMSO that the compound-treated cells will receive. This is the "vehicle control" and accounts for any effects of the solvent itself.[8][16]

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% and never exceeding 0.5%, to avoid cytotoxicity.[8][9]

Example: Preparing a 10 µM Working Solution
  • Prepare an Intermediate Dilution:

    • Thaw one aliquot of the 10 mM master stock solution at room temperature.

    • In a sterile tube, perform a 1:100 dilution by adding 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium. Mix well by gentle pipetting.

    • This creates a 100 µM intermediate solution in a medium containing 1% DMSO.

  • Prepare the Final Working Solution:

    • Perform a final 1:10 dilution. For every 1 mL of final working solution needed, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

    • This results in the desired 10 µM final working solution .

    • The final DMSO concentration in the culture wells will be 0.1% .

  • Prepare the Vehicle Control:

    • Create a matching 0.1% DMSO solution by adding 1 µL of 100% DMSO to 999 µL of cell culture medium. This solution will be used to treat the control cells.

Troubleshooting Common Solubility Issues

Even with a robust protocol, challenges can arise. The following table provides solutions to common problems.[4][10]

ObservationPotential CauseRecommended Solution
Compound will not dissolve in 100% DMSO at room temperature. Insufficient solvent power or slow dissolution kinetics.1. Increase mixing energy by vortexing for several more minutes. 2. Use a sonicator bath for 10-15 minutes.[4] 3. Gently warm the solution to 37°C.[4]
Compound precipitates immediately upon dilution into cell culture medium. The concentration is above the compound's thermodynamic solubility limit in the aqueous medium.1. Perform a more gradual serial dilution with additional intermediate steps. 2. Lower the final target concentration. 3. Ensure the medium is pre-warmed to 37°C and swirl the tube while adding the compound stock.[8]
Precipitate appears in culture wells after 24-48 hours of incubation. Delayed thermodynamic insolubility; potential pH shift in medium due to cell metabolism.1. The working concentration is too high for long-term stability. Reduce the concentration for future experiments. 2. Consider refreshing the medium with a newly prepared working solution every 24 hours.

Visualization of the Dissolution Workflow

The following diagram illustrates the complete workflow from the powdered compound to the final working solution used for cell treatment.

Dissolution_Workflow cluster_prep PART 1: Master Stock Preparation cluster_dilution PART 2: Working Solution Preparation compound Compound Powder (2-Chloro-4-methylquinolin-7-ol) weigh 1. Calculate & Weigh (e.g., 1.94 mg) compound->weigh dissolve 2. Dissolve in DMSO (e.g., 1 mL) weigh->dissolve aid 3. Aid Dissolution (Vortex, Sonicate) dissolve->aid stock 10 mM Master Stock (in 100% DMSO) aid->stock aliquot 4. Aliquot & Store (-80°C) stock->aliquot thaw 5. Thaw Aliquot aliquot->thaw intermediate 6. Prepare Intermediate (e.g., 100 µM in 1% DMSO) thaw->intermediate final 7. Prepare Final Solution (e.g., 10 µM in 0.1% DMSO) intermediate->final treat 8. Treat Cells final->treat

Caption: Workflow for preparing 2-Chloro-4-methylquinolin-7-ol for cell culture.

References

  • Preparing Stock Solutions . PhytoTech Labs. [Link]

  • Stock Solutions . Cold Spring Harbor Protocols. [Link]

  • Safety Data Sheet - Quinoline . DC Fine Chemicals. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? . Brieflands. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment . Emulate Bio. [Link]

  • Samples in DMSO: What an end user needs to know . Ziath. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? . ResearchGate. [Link]

  • Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells . ResearchGate. [Link]

  • 2-chloro-4-methylquinolin-7-ol[860297-02-5] . USCKS.COM. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . ACS Publications. [Link]

  • 2-Chloro-4-methylquinoline | C10H8ClN | CID 69449 . PubChem - NIH. [Link]

  • 2-CHLORO-4-METHYL-7-(METHYLTHIO)QUINOLINE — Chemical Substance Information . ChemSafetyPRO. [Link]

  • 2-Chloro-4-methylquinoline-7-carboxylic acid | C11H8ClNO2 | CID 14359529 . PubChem. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

  • Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4Halo8-quinolinols . ResearchGate. [Link]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Chloro-4-methylquinolin-7-ol

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-4-methylquinolin-7-ol. The method is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for purity assessment and stability studies of this quinoline derivative. The described method effectively separates the active pharmaceutical ingredient (API) from its degradation products, ensuring the specificity required for stability-indicating assays.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological applications.[1] 2-Chloro-4-methylquinolin-7-ol, as a member of this family, is of significant interest in pharmaceutical research. To ensure the quality, efficacy, and safety of any potential drug candidate, a validated, stability-indicating analytical method is paramount.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose due to its high sensitivity, selectivity, and reproducibility.[4]

This document provides a comprehensive guide to an HPLC method developed for 2-Chloro-4-methylquinolin-7-ol, covering the rationale behind the methodological choices, a detailed experimental protocol, and a summary of validation parameters as per the International Council for Harmonisation (ICH) guidelines. The primary objective is to establish a method that can accurately quantify 2-Chloro-4-methylquinolin-7-ol and separate it from any potential impurities and degradation products that may arise during stability studies.[2][5]

Scientific Principles and Method Rationale

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation.

Analyte Properties: 2-Chloro-4-methylquinolin-7-ol

2-Chloro-4-methylquinolin-7-ol is a moderately polar aromatic compound.[6][7] Its structure contains a quinoline core, a hydroxyl group (which can be acidic), and a basic nitrogen atom within the heterocyclic ring. These ionizable functional groups mean that the mobile phase pH will significantly influence its retention and peak shape.[8][9] The aromatic nature of the molecule suggests that a stationary phase capable of π-π interactions could offer enhanced selectivity.[10]

Chromatographic Approach: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation in the pharmaceutical industry and was selected for this application.[11] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions.[9]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is a versatile and common starting point for RP-HPLC method development.[10][12] However, for aromatic compounds like quinolines, a Phenyl-Hexyl stationary phase can provide alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[10][11] This can be particularly advantageous for separating structurally similar compounds.

  • Mobile Phase Selection: The mobile phase typically consists of an aqueous component and an organic modifier.[13]

    • Organic Modifier: Acetonitrile and methanol are the most frequently used organic solvents in RP-HPLC.[14][15] Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. The choice between them can significantly impact selectivity.[9]

    • Aqueous Component and pH Control: Due to the ionizable nature of 2-Chloro-4-methylquinolin-7-ol, controlling the mobile phase pH is critical for achieving reproducible retention times and symmetrical peak shapes.[8][16] Buffering the mobile phase or adding an acid modifier like formic acid or trifluoroacetic acid helps to suppress the ionization of silanol groups on the silica-based stationary phase and ensures the analyte is in a single ionic form.[1][8]

  • Detection: The chromophoric quinoline ring system of 2-Chloro-4-methylquinolin-7-ol allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A DAD is particularly useful during method development as it can provide spectral information to assess peak purity.

HPLC Method Development Workflow

The development of this HPLC method followed a systematic approach to optimize the separation of 2-Chloro-4-methylquinolin-7-ol from its potential degradation products.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Column & Solvent Screening (C18, Phenyl-Hexyl; ACN, MeOH) B Gradient Scouting (Broad Gradient: 5-95% B) A->B Initial Assessment C Gradient Optimization (Adjusting Slope and Time) B->C Proceed with Best Combination D Mobile Phase pH & Additive (Formic Acid, Buffer) C->D Refine Selectivity E Flow Rate & Temperature (1.0 mL/min, 30°C) D->E Improve Peak Shape & Efficiency F Optimized Method E->F Finalize Conditions G Forced Degradation Study F->G Stress Testing H Method Validation (ICH) G->H Demonstrate Specificity

Caption: A systematic workflow for the development of the stability-indicating HPLC method.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the HPLC analysis of 2-Chloro-4-methylquinolin-7-ol.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.[1]

  • Column: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is the preferred column for this method. A standard C18 column can be used as an alternative but may require further optimization.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH) are required.[1] Water should be of high purity (e.g., Milli-Q).

  • Additives: Formic acid (analytical grade) is used as a mobile phase modifier.

  • Reference Standard: A well-characterized reference standard of 2-Chloro-4-methylquinolin-7-ol is necessary.

  • Sample Vials and Filters: Use appropriate autosampler vials and 0.45 µm or 0.22 µm syringe filters for sample clarification.[1]

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-Chloro-4-methylquinolin-7-ol reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or as determined by UV scan)
Run Time 25 minutes
Sample Preparation

The sample preparation method should be adapted based on the sample matrix. For a drug substance:

  • Accurately weigh a known amount of the 2-Chloro-4-methylquinolin-7-ol sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a final concentration within the calibration range using the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[1]

Stability-Indicating Method: Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[3][5] These studies intentionally degrade the drug substance to ensure that the degradation products do not interfere with the quantification of the active ingredient.[2][17]

Forced Degradation Protocol

Subject the 2-Chloro-4-methylquinolin-7-ol sample to the following stress conditions:[18]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[18]

After exposure, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze them using the developed HPLC method. A control sample should be analyzed in parallel.[18]

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[19][20][21]

Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[19] This is demonstrated through the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16] This is typically assessed over a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[16] This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] This includes:

    • Repeatability (Intra-assay precision)

    • Intermediate Precision (Inter-assay precision)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision Precision->LOQ LOD->LOQ

Caption: Interrelationship of key HPLC method validation parameters as per ICH guidelines.

Conclusion

This application note presents a comprehensive, stability-indicating RP-HPLC method for the analysis of 2-Chloro-4-methylquinolin-7-ol. The method is specific, robust, and suitable for the quantitative determination of the analyte in the presence of its degradation products. The detailed protocol and validation guidelines provided herein offer a solid foundation for researchers and drug development professionals to implement this method for routine quality control and stability testing.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • HPLC Column Selection Guide. Welch Materials, Inc. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

  • HPLC Column Selection Guide. Link Lab. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available from: [Link]

  • HPLC Column Selection Guide. Phenomenex. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. Available from: [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Available from: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. Available from: [Link]

  • 2-Chloro-4-methylquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • hplc mobile phase: Topics by Science.gov. Science.gov. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]

  • Separation of Aromatic Amines by Reversed-Phase Chromatography. ACS Publications. Available from: [Link]

  • 2-Chloro-4-methylquinoline-7-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • 2-chloro-4-methylquinoline-7-carboxylic acid — Chemical Substance Information. NextSDS. Available from: [Link]

  • 2-Chloro-4-methylquinoline | CAS#:634-47-9. Chemsrc. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • Product Class 4: Quinolinones and Related Systems. Science of Synthesis. Available from: [Link]

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Method

Protocol for Synthesizing 2-Chloro-4-methylquinolin-7-ol Derivatives

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Target Compound: 2-Chloro-4-methylquinolin-7-ol (CAS: 86029...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Target Compound: 2-Chloro-4-methylquinolin-7-ol (CAS: 860297-02-5)

Introduction & Synthetic Strategy

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimalarials, and dual-targeted antibacterial agents . Specifically, 2-chloro-4-methylquinolin-7-ol is a highly versatile building block. The 2-chloro moiety allows for facile nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the 7-hydroxyl group provides a handle for etherification or PROTAC linker attachment.

Mechanistic Causality & Route Selection

Synthesizing this molecule requires strict regiocontrol. Direct chlorination of 7-hydroxy-4-methylquinolin-2(1H)-one with Phosphorus oxychloride (POCl3) is notoriously unselective, often resulting in competitive over-chlorination to yield the undesired 2,7-dichloro-4-methylquinoline.

To ensure absolute regioselectivity, this protocol employs a highly controlled 3-step protection-chlorination-deprotection sequence :

  • Knorr Quinoline Synthesis: We begin with 3-methoxyaniline. By controlling the initial condensation with ethyl acetoacetate at 120°C, the amine selectively attacks the ester carbonyl to form an acetoacetanilide intermediate. This deliberately avoids the Conrad-Limpach pathway (which would yield a 4-quinolone). Cyclization in concentrated H2SO4 is directed by the strongly electron-donating meta-methoxy group, forcing electrophilic closure at the para-position to exclusively yield 7-methoxy-4-methylquinolin-2(1H)-one.

  • Deoxychlorination: With the 7-position safely masked as a methyl ether, POCl3 selectively attacks the tautomeric 2-hydroxy group (lactam-lactim tautomerization). This forms an intermediate dichlorophosphate ester that is displaced by chloride, yielding 2-chloro-7-methoxy-4-methylquinoline (CAS: 97892-67-6) .

  • Ether Cleavage: Boron tribromide (BBr3), a potent Lewis acid, is used to selectively cleave the aryl methyl ether without disturbing the 2-chloro substituent, revealing the target 7-hydroxyl group.

Reaction Pathway Visualization

SynthesisRoute A 3-Methoxyaniline + Ethyl acetoacetate B 7-Methoxy-4-methyl- quinolin-2(1H)-one A->B 1. Heat, 120°C 2. H2SO4, 90°C (Knorr Cyclization) C 2-Chloro-7-methoxy- 4-methylquinoline B->C POCl3, Reflux (Deoxychlorination) D 2-Chloro-4-methyl- quinolin-7-ol (Target) C->D BBr3, DCM, 0°C to RT (Demethylation)

Figure 1: Three-step synthetic workflow for 2-chloro-4-methylquinolin-7-ol.

Materials and Reagents

Table 1: Quantitative summary of reagents required for the synthetic workflow.

ReagentCAS NumberEquivalentsFunction
3-Methoxyaniline536-90-31.0Starting Material
Ethyl acetoacetate141-97-91.1Starting Material
Sulfuric Acid (Conc. 98%)7664-93-9SolventAcid Catalyst / Solvent
Phosphorus Oxychloride (POCl3)10025-87-34.0 - 5.0Chlorinating Agent
Boron Tribromide (1.0 M in DCM)10294-33-42.5Demethylating Agent
Dichloromethane (Anhydrous)75-09-2SolventReaction Solvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of 7-Methoxy-4-methylquinolin-2(1H)-one
  • Condensation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine 3-methoxyaniline (12.3 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol). Heat the neat mixture to 120°C for 2–3 hours. Monitor the collection of ethanol in the trap to ensure complete formation of the 3-methoxyacetoacetanilide intermediate.

  • Cooling: Remove from heat and allow the intermediate to cool to room temperature.

  • Cyclization: Pre-heat concentrated H2SO4 (40 mL) to 90°C in a separate flask. Causality Note: Add the crude intermediate dropwise to the hot acid. Dropwise addition is critical to control the highly exothermic electrophilic aromatic substitution, preventing charring and polymerization of the electron-rich aromatic ring.

  • Isolation: Stir at 90°C for 1 hour. Cool the dark mixture to room temperature and pour it slowly over 400 g of crushed ice with vigorous stirring. Filter the resulting off-white precipitate, wash extensively with cold water, and recrystallize from ethanol to afford the pure 7-methoxy isomer.

Step 2: Synthesis of 2-Chloro-7-methoxy-4-methylquinoline
  • Chlorination: Suspend 7-methoxy-4-methylquinolin-2(1H)-one (9.46 g, 50 mmol) in POCl3 (20 mL, ~215 mmol).

  • Reflux: Heat the mixture to reflux (105°C) for 3–4 hours under a nitrogen atmosphere. Causality Note: Refluxing is required to drive the conversion of the tautomeric lactam to the imidoyl chloride. The excess POCl3 acts as both the chlorinating reagent and the solvent.

  • Concentration: Cool the reaction mixture to room temperature. Carefully concentrate under reduced pressure to remove the bulk of the unreacted POCl3.

  • Quenching: Quench the viscous residue by slowly pouring it into ice-water (200 mL) with vigorous stirring. Neutralize the aqueous layer to pH 7–8 using saturated aqueous Na2CO3.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate (CAS: 97892-67-6).

Step 3: Synthesis of 2-Chloro-4-methylquinolin-7-ol
  • Preparation: Dissolve 2-chloro-7-methoxy-4-methylquinoline (6.23 g, 30 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath under a strict argon/nitrogen atmosphere.

  • Ether Cleavage: Add BBr3 (1.0 M in DCM, 75 mL, 75 mmol) dropwise over 30 minutes. Causality Note: BBr3 is a highly reactive Lewis acid. Dropwise addition at 0°C prevents localized thermal spikes, controlling the highly exothermic cleavage of the ether bond and preventing off-target degradation.

  • Reaction: Allow the reaction to gradually warm to room temperature and stir for 12 hours.

  • Safe Quenching: Re-cool the flask to 0°C. Crucial Step: Slowly add Methanol (20 mL) dropwise, followed by water (100 mL). Causality Note: Direct addition of water to BBr3 causes a violent exothermic reaction. Methanol safely solvolyzes unreacted BBr3 into volatile trimethyl borate [B(OMe)3] and HBr, ensuring a safe and controlled quench.

  • Workup: Adjust the pH to ~6 using saturated NaHCO3. Extract with EtOAc (3 x 100 mL), wash with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOAc/Hexanes to afford the final target, 2-chloro-4-methylquinolin-7-ol.

Analytical Characterization

Table 2: Expected analytical data for intermediate verification and final product validation.

CompoundExpected MS (m/z)Key 1H NMR Signals (CDCl3 / DMSO-d6)
7-Methoxy-4-methylquinolin-2(1H)-one [M+H]+ 190.1~11.5 (br s, 1H, NH), ~3.8 (s, 3H, OCH3), ~2.4 (s, 3H, CH3)
2-Chloro-7-methoxy-4-methylquinoline [M+H]+ 208.0~7.8 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH3), ~2.6 (s, 3H, CH3)
2-Chloro-4-methylquinolin-7-ol [M+H]+ 194.0~10.2 (s, 1H, OH), ~7.9 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.5 (s, 3H, CH3)

References

  • PubChemLite. "2-chloro-7-methoxy-4-methylquinoline (C11H10ClNO) - CID 732214". Retrieved from[Link]

  • Tarasova, O. A., et al. "Dual-Targeted Inhibitors for Tuberculosis". (2022). Retrieved from[Link]

Application

Application Notes and Protocols: 2-Chloro-4-methylquinolin-7-ol as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Privileged Scaffold The quinoline core is a cornerstone in medicinal chemistry and materials science, with its de...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline core is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Within this important class of heterocycles, 2-Chloro-4-methylquinolin-7-ol emerges as a particularly valuable and versatile precursor. Its bifunctional nature, possessing a reactive chloro group at the 2-position and a nucleophilic hydroxyl group at the 7-position, allows for sequential and site-selective modifications. This dual reactivity opens a gateway to a diverse array of novel quinoline derivatives, making it a strategic building block in the synthesis of complex molecules for drug discovery and the development of functional materials.

This guide provides a comprehensive overview of the synthesis and synthetic applications of 2-Chloro-4-methylquinolin-7-ol, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Proposed Synthesis of 2-Chloro-4-methylquinolin-7-ol

A robust and logical synthetic route to 2-Chloro-4-methylquinolin-7-ol can be designed based on the well-established Gould-Jacobs reaction, a powerful method for the construction of 4-hydroxyquinoline scaffolds.[3][4] The proposed synthesis commences with the condensation of a substituted aniline, in this case, 3-amino-4-methylphenol, with an activated malonic ester derivative, followed by a thermal cyclization and subsequent chlorination.

Synthesis_of_2-Chloro-4-methylquinolin-7-ol A 3-Amino-4-methylphenol C Diethyl 2-(((5-hydroxy-2-methylphenyl)amino)methylene)malonate A->C Condensation (120-130 °C) B Diethyl (ethoxymethylene)malonate B->C D Ethyl 7-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate C->D Thermal Cyclization (e.g., Dowtherm A, ~250 °C) E 7-Hydroxy-4-methylquinolin-2(1H)-one D->E Saponification (NaOH) then Decarboxylation (H+) F 2-Chloro-4-methylquinolin-7-ol E->F Chlorination (POCl3)

Figure 1: Proposed synthetic pathway for 2-Chloro-4-methylquinolin-7-ol.

Experimental Protocol: Synthesis of 2-Chloro-4-methylquinolin-7-ol

Part 1: Synthesis of 7-Hydroxy-4-methylquinolin-2(1H)-one

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-4-methylphenol (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq). Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • Cyclization: To the crude condensation product, add a high-boiling point solvent such as Dowtherm A (diphenyl ether/biphenyl mixture). Heat the mixture to approximately 250 °C for 30-60 minutes to induce thermal cyclization.[3] Monitor the reaction by TLC.

  • Saponification and Decarboxylation: After cooling, the cyclized product is saponified by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) until the ester is fully hydrolyzed. Subsequently, the reaction mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to induce decarboxylation and precipitate the 7-Hydroxy-4-methylquinolin-2(1H)-one. The solid is collected by filtration, washed with water, and dried.

Part 2: Chlorination to 2-Chloro-4-methylquinolin-7-ol

  • Chlorination: In a well-ventilated fume hood, carefully add 7-Hydroxy-4-methylquinolin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction progress should be monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled and slowly poured onto crushed ice with vigorous stirring. The acidic solution is then carefully neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

  • Purification: The crude 2-Chloro-4-methylquinolin-7-ol is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Key Synthetic Applications and Protocols

The dual reactivity of 2-Chloro-4-methylquinolin-7-ol makes it a valuable intermediate for generating diverse molecular architectures. The following sections detail protocols for its key transformations.

Nucleophilic Aromatic Substitution at the C2-Position

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functionalities. The electron-withdrawing nature of the quinoline nitrogen facilitates this reaction.[5][6]

SNAr_Reaction A 2-Chloro-4-methylquinolin-7-ol C 2-Nu-4-methylquinolin-7-ol A->C B Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) B->C Base, Solvent, Heat

Figure 2: General scheme for nucleophilic substitution at the C2-position.

Protocol 1: Amination at the C2-Position

This protocol describes the reaction with an amine nucleophile to introduce a substituted amino group at the C2 position.

  • Reaction Setup: In a sealed reaction vessel, dissolve 2-Chloro-4-methylquinolin-7-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Addition of Reagents: Add the desired primary or secondary amine (1.2-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. The product can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Amination Reactions

Amine NucleophileProductTypical Yield (%)
Morpholine2-(Morpholin-4-yl)-4-methylquinolin-7-ol85-95
Aniline2-(Phenylamino)-4-methylquinolin-7-ol70-85
Benzylamine2-(Benzylamino)-4-methylquinolin-7-ol75-90
O-Alkylation and Etherification at the C7-Hydroxyl Group

The phenolic hydroxyl group at the C7 position provides a handle for introducing various alkyl or aryl groups via ether linkages. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form a more nucleophilic phenoxide.[7][8]

O-Alkylation A 2-Chloro-4-methylquinolin-7-ol C 7-(R-O)-2-Chloro-4-methylquinoline A->C B Electrophile (R-X) (e.g., Alkyl halide, Benzyl halide) B->C Base, Solvent

Figure 3: General scheme for O-alkylation at the C7-hydroxyl group.

Protocol 2: O-Alkylation with Alkyl Halides

This protocol details a general procedure for the etherification of the 7-hydroxyl group.

  • Reaction Setup: To a solution of 2-Chloro-4-methylquinolin-7-ol (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Addition of Electrophile: Add the alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.3 eq) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Table 2: Representative O-Alkylation Reactions

Alkylating AgentProductTypical Yield (%)
Methyl Iodide2-Chloro-7-methoxy-4-methylquinoline>90
Ethyl Bromide2-Chloro-7-ethoxy-4-methylquinoline85-95
Benzyl Bromide7-(Benzyloxy)-2-chloro-4-methylquinoline80-90

Characterization Data

Table 3: Predicted Spectroscopic Data for 2-Chloro-4-methylquinolin-7-ol

Technique Expected Features
¹H NMR Aromatic protons on the quinoline core (typically in the range of δ 7.0-8.5 ppm). A singlet for the methyl group (around δ 2.5 ppm). A singlet for the C3-H (around δ 7.0 ppm). A broad singlet for the hydroxyl proton (concentration-dependent).
¹³C NMR Aromatic carbons of the quinoline ring (typically in the range of δ 110-160 ppm). A signal for the methyl carbon (around δ 20-25 ppm). Signals for the carbon bearing the chlorine (C2) and the carbon bearing the hydroxyl group (C7) would be deshielded.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₁₀H₈ClNO, with a characteristic isotopic pattern for the chlorine atom.
IR A broad O-H stretching band (around 3200-3400 cm⁻¹). C-H stretching bands (aromatic and aliphatic). C=C and C=N stretching bands in the aromatic region (1500-1650 cm⁻¹). A C-Cl stretching band.

Conclusion: A Gateway to Novelty

2-Chloro-4-methylquinolin-7-ol stands as a potent and underutilized precursor in the realm of organic synthesis. Its defined points of reactivity at the C2 and C7 positions, coupled with the robust synthetic accessibility of the quinoline scaffold, provide a fertile ground for the creation of novel and complex molecules. The protocols and insights provided herein are intended to serve as a foundational guide for researchers to explore the vast synthetic potential of this compound, paving the way for advancements in drug discovery, materials science, and beyond.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • De, P.; Yoya, G. K.; Constant, P.; et al. Synthesis and biological evaluation of new quinoline derivatives as anticancer agents. Bioorg. Med. Chem. Lett.2010, 20 (16), 4933-4936.
  • Hughes, D. L. One-Pot Preparation of 7-Hydroxyquinoline. Org. Process Res. Dev.2005, 9 (6), 841–843.
  • Stadlbauer, W. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2022, 27 (1), 123.
  • Singh, R.; Geetanjali; Singh, P. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology2024, 3 (12), Part 2, Chapter 8.
  • Kaur, M.; Singh, M.; Chadha, N.; Silakari, O. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian J. Pharm. Sci.2001, 63 (6), 459-463.
  • Barlin, G. B.; Tan, W.-L. Nucleophilic substitution reactions of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Aust. J. Chem.1985, 38 (3), 459-465.
  • Reyes-Mayorga, J.; et al. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules2019, 24 (15), 2795.
  • Zhang, H.; et al. A General Strategy for C(sp3)−H Bond Etherification via Quinoline Derivative-Mediated Electrolysis. Adv. Sci.2025, 12, 2416803.
  • El-Hashash, M. A.; et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules2000, 5 (12), 1369-1378.
  • Candeias, N. R.; et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2010, 15 (11), 8196-8205.
  • Gualandi, A.; et al. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angew. Chem. Int. Ed.2019, 58 (43), 15277-15281.
  • Price, C. C.; Roberts, R. M. 4,7-dichloroquinoline. Org. Synth.1946, 26, 24.
  • Wolański, M.; et al. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules2021, 26 (19), 5769.
  • Sharma, V.; et al. One-Pot Reductive Alkylation of 2,4-Dihydroxy Quinolines and Pyridines. J. Org. Chem.2021, 86 (10), 7168–7178.
  • Reich, H. J. 1H NMR Chemical Shifts.
  • Royal Society of Chemistry. Characterization Data of Products. [Link]

  • Al-Amiery, A. A. Scheme of the O-alkylation of 8-hydroxyquinoline.
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Gershon, H.; et al.
  • Ghorbani-Vaghei, R.; et al. General scheme of the Gould–Jacobs quinoline synthesis.
  • Ryabukhin, D. S.; et al. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
  • Hughes, D. L. One-Pot Preparation of 7-Hydroxyquinoline.
  • PubChem. 4-Chloro-2-methylquinoline. [Link]

  • PubChem. 2-Chloroquinoline. [Link]

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Method

2-Chloro-4-methylquinolin-7-ol crystallization and purification techniques

An Application Note from the Gemini Synthesis & Purification Group Title: High-Purity Crystallization and Purification of 2-Chloro-4-methylquinolin-7-ol for Pharmaceutical Intermediates Abstract 2-Chloro-4-methylquinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Gemini Synthesis & Purification Group

Title: High-Purity Crystallization and Purification of 2-Chloro-4-methylquinolin-7-ol for Pharmaceutical Intermediates

Abstract

2-Chloro-4-methylquinolin-7-ol is a key heterocyclic building block in medicinal chemistry, serving as a precursor for various pharmacologically active agents. The purity of this intermediate is paramount, as the presence of isomers, starting materials, or reaction by-products can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective crystallization and purification of 2-Chloro-4-methylquinolin-7-ol. We delve into the foundational principles of solvent selection, detail robust protocols for cooling and antisolvent crystallization, and offer strategies for addressing common purification challenges. The methodologies are designed to be self-validating, ensuring the consistent attainment of high-purity material suitable for downstream synthetic applications.

Introduction

Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of 2-Chloro-4-methylquinolin-7-ol, featuring a reactive chlorine at the 2-position, a methyl group at the 4-position, and a phenolic hydroxyl group at the 7-position, offers multiple handles for synthetic elaboration. The 2-chloro group is susceptible to nucleophilic substitution, while the 7-hydroxyl group can be functionalized via etherification or other reactions. Achieving greater than 99.5% purity is often a prerequisite for its use in regulated pharmaceutical synthesis, making robust and scalable purification protocols essential. This guide explains the causality behind our recommended protocols, grounding them in the physicochemical properties of the target molecule and its likely contaminants.

Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the potential impurities that may arise during its synthesis.

2.1 Molecular Characteristics

2-Chloro-4-methylquinolin-7-ol is an amphoteric molecule. The quinoline nitrogen provides a basic site (pKa ~4-5), while the 7-hydroxyl group is a weak acid (pKa ~9-10). This dual nature is highly advantageous for preliminary purification via acid-base extraction. The molecule's flat, aromatic structure promotes crystalline lattice formation.

PropertyValue (Estimated/Known)Source/Rationale
Molecular Formula C₁₀H₈ClNO-
Molecular Weight 193.63 g/mol Calculated
CAS Number Not available-
Appearance Off-white to light tan solidBased on related quinolinols
Melting Point >200 °C (decomposes)Estimated based on similar structures
Solubility Soluble in DMF, DMSO; Sparingly soluble in hot alcohols (Ethanol, IPA); Poorly soluble in water, hexanes.General properties of functionalized quinolines

2.2 Potential Impurity Profile

Impurities are typically process-related and depend on the synthetic route, which often involves a variation of the Doebner-von Miller or Conrad-Limpach synthesis.

Impurity NameStructureLikely OriginImpact & Removal Strategy
4-Methylquinolin-2,7-diol C₁₀H₉NO₂Incomplete chlorination of the 2-hydroxy precursor.More polar; removed by crystallization.
Starting m-Aminophenol C₆H₇NOUnreacted starting material.Highly polar; removable by acid-base extraction or crystallization.
Regioisomers (e.g., 5-ol) C₁₀H₈ClNONon-selective cyclization of m-aminophenol.Similar polarity, challenging to remove. Requires high-resolution crystallization or chromatography.
Polymeric By-products High MW TarsHigh-temperature side reactions.Often amorphous and colored. Removed by hot filtration and/or activated carbon treatment.

Foundational Purification Strategy: A Decision Workflow

The initial state of the crude material (e.g., purity, physical form) dictates the optimal purification path. An oily crude product often indicates the presence of significant impurities or residual solvent that inhibits crystallization.

purification_workflow start Crude 2-Chloro-4-methylquinolin-7-ol assess Assess Crude Purity & Form (TLC, ¹H NMR) start->assess decision1 Purity >95% and Solid? assess->decision1 decision2 Material Oily or Highly Impure? decision1->decision2 No recryst Proceed to Recrystallization (Protocol 4.1 or 4.2) decision1->recryst Yes acid_base Perform Acid-Base Extraction (Protocol 3.1) decision2->acid_base Yes chromatography Consider Column Chromatography (Protocol 5.2) decision2->chromatography No (Solid, but <95%) final_product High-Purity Product (>99.5%) recryst->final_product reassess Re-assess Purity & Form acid_base->reassess reassess->recryst chromatography->recryst antisolvent_crystallization cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Growth & Isolation dissolve Dissolve crude product in minimum volume of 'Good Solvent' (e.g., DMF) add_anti Slowly add 'Antisolvent' (e.g., Water) with stirring until solution turns turbid dissolve->add_anti growth Allow crystals to grow, then filter, wash with antisolvent, and dry add_anti->growth

Caption: Workflow for the antisolvent crystallization method.

  • Dissolution: Dissolve the crude material in a minimum amount of a "good" solvent (e.g., DMF) at room temperature.

  • Filtration: Filter the solution to remove any insoluble particulate matter.

  • Antisolvent Addition: To the stirred solution, add an "antisolvent" (e.g., deionized water) dropwise.

    • Causality: The antisolvent is miscible with the solvent but does not dissolve the compound. Its addition reduces the overall solvating power of the system, forcing the compound to precipitate.

  • Nucleation: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Growth: Stop adding the antisolvent and allow the solution to stir for several hours as crystals form and grow.

  • Isolation: Collect, wash, and dry the crystals as described in Protocol 4.2, using the antisolvent (water) for the final wash.

Purity Assessment

Post-purification analysis is crucial to confirm the success of the procedure. A combination of methods provides a comprehensive purity profile. [1]

Technique Principle Key Advantages Key Disadvantages
HPLC-MS Separation by polarity; detection by UV and mass. [1] Versatile for a wide range of impurities, provides structural information. Matrix effects can influence ionization.
GC-MS Separation by boiling point/volatility. [1] High resolution for volatile impurities (e.g., residual solvents). Limited to thermally stable compounds.

| qNMR | Purity determination against a certified internal standard. | Highly accurate primary method, does not require a reference standard of the analyte. [1]| Lower sensitivity, requires a high-field NMR spectrometer. |

Conclusion

The purification of 2-Chloro-4-methylquinolin-7-ol to a high degree of purity is readily achievable through a systematic approach. A preliminary acid-base extraction is highly effective for removing gross impurities, followed by a carefully executed cooling or antisolvent crystallization to achieve pharmaceutical-grade material. The choice of solvent and the rate of cooling are the most critical parameters for successful crystallization, directly influencing crystal quality and impurity rejection. By applying the principles and detailed protocols within this guide, researchers can confidently and reproducibly obtain high-purity 2-Chloro-4-methylquinolin-7-ol, enabling the successful advancement of their drug discovery and development programs.

References

  • Google Patents. (2014). Crystallization of quinoline derivatives and its preparation method. CN102344438B.
  • PubChem - National Institutes of Health. 2-Chloro-4-methylquinoline. Available at: [Link]

  • Kubota, Y., et al. (2006). Strategy for control of crystallization of polymorphs. CrystEngComm, 8, 546-553. Available at: [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 29(6), 1385. Available at: [Link]

  • Chemsrc. 2-Chloro-4-methylquinoline | CAS#:634-47-9. Available at: [Link]

  • PubChem - National Institutes of Health. 2-Chloro-4-methylquinoline-7-carboxylic acid. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Chloro-4-methylquinolin-7-ol

Welcome to the Application Support Center. This guide is engineered for researchers and formulation scientists facing challenges with the aqueous solubility of 2-Chloro-4-methylquinolin-7-ol (CAS: 860297-02-5) 1.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and formulation scientists facing challenges with the aqueous solubility of 2-Chloro-4-methylquinolin-7-ol (CAS: 860297-02-5) 1.

As a highly lipophilic, planar halogenated heterocycle, this compound presents severe hurdles for in vitro and in vivo assay preparation. Below, we dissect the physicochemical causality behind these issues and provide field-proven, self-validating troubleshooting protocols.

Part 1: Diagnostic Overview & Causality

Before attempting to dissolve 2-Chloro-4-methylquinolin-7-ol, it is critical to understand why it resists aqueous solvation. The insolubility is driven by three compounding structural factors:

  • High Crystal Lattice Energy: The planar quinoline core promotes strong intermolecular π−π stacking. Water molecules cannot easily break these thermodynamic bonds to solvate the individual monomers 2.

  • Inductive Deactivation of Basicity: While unsubstituted quinolines can often be solubilized by lowering the pH to protonate the nitrogen atom, the highly electronegative 2-chloro group exerts a strong inductive pull ( −I effect). This drastically reduces the electron density on the adjacent nitrogen, lowering its pKa to a point where physiological pH adjustment is ineffective 3.

  • Hydrophobic Bulk: The 4-methyl and 2-chloro groups significantly increase the partition coefficient (LogP), overpowering the limited hydrogen-bonding capacity of the 7-hydroxyl group.

Part 2: Interactive Q&A Troubleshooting

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it into my PBS assay buffer, the compound immediately turns cloudy. What is happening?

A: You are observing the "crashing out" phenomenon, a solvent-induced artifact. DMSO is an excellent hydrogen-bond acceptor that easily solvates the 7-OH group while accommodating the hydrophobic core 4. However, when diluted into PBS, the DMSO rapidly diffuses into the bulk water. The local concentration of DMSO drops below the critical threshold required to maintain the quinoline's solvation shell, causing the highly planar molecules to rapidly re-aggregate and precipitate. Solution: You must either lower your final target concentration or use a secondary solubilizer (like a surfactant or cyclodextrin) in your aqueous buffer before adding the DMSO stock.

Q2: Can I just lower the pH of my buffer to protonate the quinoline nitrogen, similar to how I solubilize other quinoline derivatives?

A: No. As explained in the diagnostic overview, the 2-chloro substituent strongly withdraws electron density from the quinoline nitrogen. Unlike standard quinolines (pKa ~4.9), the nitrogen in 2-Chloro-4-methylquinolin-7-ol is exceptionally weakly basic. You would likely need to drop the pH below 2.0 to achieve meaningful protonation, which will instantly denature proteins and kill cells in biological assays 3.

Q3: What is the most effective non-covalent formulation for cell-based assays that cannot tolerate high DMSO concentrations?

A: Complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard here. HP- β -CD features a hydrophilic exterior for water solubility and a hydrophobic internal cavity. The planar, lipophilic 2-chloro-4-methylquinoline core naturally partitions into this cavity, shielding it from the aqueous environment while the 7-OH group can remain oriented toward the aqueous interface [[5]](). This prevents precipitation without relying on organic solvents.

Q4: If all physical formulation methods fail, how should I structurally modify the compound to improve solubility without losing target binding?

A: The most effective chemical strategy is the disruption of molecular planarity and symmetry . By introducing a bulky, non-planar group (e.g., an sp3 hybridized moiety) or altering the substitution pattern to break symmetry, you drastically reduce the crystal packing energy. A lower crystal lattice energy means less thermodynamic work is required for water to solvate the molecule, exponentially increasing aqueous solubility even if the overall molecular weight increases 2.

Part 3: Validated Methodologies

To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not rely on visual inspection (which misses micro-precipitates); always validate via analytical quantification.

Protocol A: Controlled Co-Solvent Dilution (For Biochemical Assays)
  • Stock Preparation: Dissolve 2-Chloro-4-methylquinolin-7-ol in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds.

  • Buffer Priming: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C to maximize thermodynamic solubility limits.

  • Kinetic Mixing: Place the buffer on a high-speed magnetic stirrer. Add the DMSO stock dropwise directly into the vortex center. Crucial: Do not exceed a final DMSO concentration of 1% v/v.

  • Self-Validation Step: Centrifuge the final solution at 10,000 × g for 10 minutes. Carefully extract the top 50% of the supernatant. Analyze the supernatant via HPLC-UV against a standard curve prepared in 100% organic solvent. If the calculated concentration matches your theoretical input concentration, complete solubilization is validated.

Protocol B: HP- β -CD Inclusion Complexation (For Cell-Based Assays)
  • Excipient Preparation: Prepare a 10% (w/v) solution of HP- β -CD in your target aqueous buffer.

  • Supersaturation: Add an excess amount of solid 2-Chloro-4-methylquinolin-7-ol powder directly to the HP- β -CD solution (e.g., aim for 5 mg/mL, which will likely exceed solubility).

  • Equilibration: Seal the vial and place it on an orbital shaker at 25°C for 48 hours. Causality: Complexation is an equilibrium process; sufficient time is required for the drug to partition into the cyclodextrin cavities.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all uncomplexed, solid drug 4.

  • Self-Validation Step: Quantify the clear filtrate via HPLC. The resulting concentration is your maximum complexed solubility limit. Dilute this validated stock to your desired assay concentration.

Part 4: Data Presentation & Decision Matrix

Table 1: Quantitative Comparison of Solubilization Techniques
TechniqueMechanism of ActionExpected Solubility GainBiological Assay CompatibilityPrimary Drawbacks
DMSO Co-solvent Disrupts hydrophobic interactions via polar aprotic solvation.High (up to 10-50 mM in stock)Low (Max 0.1% - 1% final v/v)High risk of "crashing out" upon dilution; cellular toxicity.
HP- β -CD Complexation Encapsulates lipophilic core in a hydrophobic cavity.Moderate (1-5 mM in aqueous)High (Well tolerated by most cell lines)Requires 48h equilibration; may alter free-drug pharmacokinetics.
Alkaline pH (>10) Deprotonates the 7-OH group forming a soluble phenoxide salt.ModerateVery Low (Denatures proteins)Completely incompatible with physiological assays (pH 7.4).
Symmetry Disruption Lowers crystal lattice energy, reducing thermodynamic barrier.Very High (Permanent fix)Very HighRequires de novo chemical synthesis; may alter target affinity.

Part 5: Solubilization Workflow Visualization

SolubilityWorkflow Start Target: 2-Chloro-4-methylquinolin-7-ol Issue: High Lipophilicity / Planarity Step1 Step 1: Co-Solvent Screening (Prepare DMSO Stock -> Dilute) Start->Step1 Eval1 HPLC Validation: Is supernatant conc. = target? Step1->Eval1 Step2 Step 2: Cyclodextrin Complexation (10% HP-β-CD for 48h) Eval1->Step2 No (Crashing out observed) Success Proceed to Biological Assay (Solubility Validated) Eval1->Success Yes (No precipitation) Eval2 HPLC Validation: Is supernatant conc. = target? Step2->Eval2 Step3 Step 3: Alkaline Salt Formation (Only if assay tolerates pH > 9.5) Eval2->Step3 No (Insufficient encapsulation) Eval2->Success Yes Eval3 Does assay tolerate high pH? Step3->Eval3 Eval3->Success Yes Fail Step 4: Structural Modification (Disrupt Molecular Symmetry/Planarity) Eval3->Fail No (Physiological pH required)

Figure 1: Decision tree for troubleshooting the aqueous solubility of 2-Chloro-4-methylquinolin-7-ol.

References

  • REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMULATIONS. World Journal of Pharmaceutical and Medical Research (wjpsronline.com).5

  • Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. Benchchem.3

  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. Benchchem.4

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry (ACS Publications).2

  • 2-chloro-4-methylquinolin-7-ol | 860297-02-5 Product Properties. Sigma-Aldrich.1

Sources

Optimization

Technical Support Center: 2-Chloro-4-methylquinolin-7-ol Handling &amp; Troubleshooting

Welcome to the Technical Support Center for 2-Chloro-4-methylquinolin-7-ol (CAS: 860297-02-5). As a bifunctional heterocyclic building block, this compound is highly valuable in drug discovery and cross-coupling methodol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-4-methylquinolin-7-ol (CAS: 860297-02-5). As a bifunctional heterocyclic building block, this compound is highly valuable in drug discovery and cross-coupling methodologies. However, its unique electronic structure makes it susceptible to specific degradation pathways if handled improperly.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Grounding: Understanding the Vulnerabilities

To troubleshoot degradation, we must first understand the molecule's dual reactivity. The stability of 2-Chloro-4-methylquinolin-7-ol is governed by two competing electronic features:

  • Electrophilic C2 Position: The imine nitrogen in the quinoline core is strongly electron-withdrawing. This highly activates the adjacent C-Cl bond at the 2-position, making it exceptionally susceptible to1[1].

  • Electron-Rich Benzenoid Ring: The hydroxyl group at the 7-position acts as an electron-donating group. This enriches the benzenoid portion of the fused ring system, rendering the molecule vulnerable to2[2].

G Start 2-Chloro-4-methylquinolin-7-ol (Intact Intermediate) Hydrolysis Acid/Base Hydrolysis (H2O, OH-, H+) Start->Hydrolysis Oxidation Photo-Oxidation (Light, O2) Start->Oxidation SNAr Premature SNAr (Alcohols, Amines) Start->SNAr Prod1 7-Hydroxy-4-methylquinolin-2(1H)-one (Mass Shift: -18 Da) Hydrolysis->Prod1 Prod2 Colored Degradants (N-Oxides / Quinones) Oxidation->Prod2 Prod3 Substituted Adducts (Loss of Cl) SNAr->Prod3

Fig 1. Primary degradation pathways of 2-Chloro-4-methylquinolin-7-ol.

Quantitative Stability Profile

To prevent premature degradation during assay development or synthesis, reference the stability matrix below. Quantitative shelf-life estimates are based on the3[3].

Solvent / ConditionpH / AdditiveTempEstimated Shelf-LifePrimary Degradation Risk
Aqueous Buffer pH 2.025°C< 24 hoursAcid-catalyzed hydrolysis[2]
Aqueous Buffer pH 7.425°C2-3 daysSlow hydrolysis
Aqueous Buffer pH 10.025°C< 12 hoursBase-catalyzed hydrolysis[2]
Methanol / Ethanol None25°C1-2 weeksSolvolysis (SNAr adducts)[1]
Anhydrous DMSO None-20°C> 6 monthsNone (if protected from light)

Troubleshooting FAQs

Q1: My stock solution of 2-Chloro-4-methylquinolin-7-ol turned yellow after a few days on the bench. Is it still usable? A1: No, it should be discarded. A color change to yellow or brown is a classic indicator of 2[2]. The electron-rich phenol-like ring makes it highly susceptible to oxidation when exposed to ambient light and dissolved oxygen. Always4[4] in amber vials.

Q2: During LC-MS analysis of my cross-coupling reaction, I see a major byproduct with a mass shift of -18 Da relative to the starting material. What is this? A2: This indicates the hydrolysis of the 2-chloro group. The C-Cl bond is highly activated; trace water in your solvent will act as a nucleophile, displacing the chlorine (loss of ~35 Da) and adding a hydroxyl group (gain of ~17 Da), resulting in a net shift of -18 Da. This yields 4-methylquinoline-2,7-diol, which rapidly tautomerizes to the highly stable3[3]. Ensure strict anhydrous techniques are utilized.

Q3: My nucleophilic aromatic substitution (SNAr) with an amine is failing, and I am recovering unreacted starting material. Why? A3: While 2-chloroquinolines are generally 1[1], the 7-hydroxyl group introduces a mechanistic complication. Under the basic conditions typically used for SNAr (e.g., K₂CO₃, DIPEA), the 7-OH group deprotonates to form a phenoxide anion. This negatively charged ring donates massive electron density into the quinoline core via resonance, effectively deactivating the C2 position toward nucleophilic attack. Solution: Protect the 7-OH group (e.g., as a benzyl or TBS ether) prior to the SNAr step, or utilize elevated temperatures in a sealed tube.

Self-Validating Experimental Protocols

To guarantee reproducibility, do not assume your starting material is intact. Implement the following self-validating workflows.

Protocol A: Preparation and Validation of Anhydrous Stock Solutions

Causality: Water and oxygen are the primary vectors for degradation. Removing them at the stock-solution stage prevents downstream assay failure.

  • Solvent Deoxygenation: Sparge anhydrous DMSO or Acetonitrile with Argon for 15 minutes to remove dissolved oxygen.

  • Inert Dissolution: Weigh 2-Chloro-4-methylquinolin-7-ol in a glovebox or under positive Argon pressure. Dissolve to your target concentration (e.g., 100 mM).

  • Aliquoting: Dispense the solution into amber glass vials to prevent photodegradation.

  • Storage: Store immediately at 5[5] or -20°C for long-term stability.

  • Self-Validation (Baseline LC-MS): Immediately run an aliquot via LC-MS. You must observe the intact mass at m/z[M+H]⁺ ~194.0. If a peak is present at m/z ~176.0 (the -18 Da hydrolysis product), your solvent was wet and the batch must be discarded.

Protocol B: Forced Degradation Study (Method Validation)

Causality: Before running complex reaction mixtures through your HPLC/LC-MS, you must prove your analytical method can resolve the intact API from its degradation products. We adapt this from standard2[2].

  • Acid Hydrolysis Control: Dilute the stock to 0.1 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis Control: Dilute the stock to 0.1 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress Control: Dilute the stock to 0.1 mg/mL in 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Analysis: Inject all three samples alongside a fresh control.

    • Validation Check: You must see baseline resolution between the intact peak (~194 Da) and the 2-quinolone peak (~176 Da) in the hydrolysis samples. If they co-elute, adjust your mobile phase gradient before analyzing real experimental samples.

References

  • Chemical Reviews. "Nucleophilic Substitution Reactions by Electron Transfer". [Link]

  • RSC Publishing. "Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones".[Link]

Sources

Troubleshooting

Part 1: The "Chromatographic Trap" of 2-Chloro-4-methylquinolin-7-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with 2-Chloro-4-methylquinolin-7-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with 2-Chloro-4-methylquinolin-7-ol .

Rather than providing generic advice, this guide deconstructs the exact physicochemical properties of this molecule, explains the causality behind its peak distortion, and provides a self-validating framework to achieve symmetrical, reproducible chromatography.

To troubleshoot peak tailing, we must first understand the analyte's chemical environment. 2-Chloro-4-methylquinolin-7-ol is an amphoteric-like heterocyclic compound containing a quinoline nitrogen and a phenolic hydroxyl group.

The Causality of Tailing: In reversed-phase liquid chromatography (RPLC), peak tailing for basic and amphoteric compounds is primarily driven by secondary interactions with residual, unbonded silanol groups (Si-OH) on the silica stationary phase[1].

However, the 2-chloro substitution presents a unique "chromatographic trap." The electron-withdrawing chlorine atom significantly lowers the pKa of the adjacent quinoline nitrogen to approximately 2.0, while the phenolic OH has a pKa of ~9.5.

  • If you operate at a standard low pH (pH 2.0), the analyte is exactly at its basic pKa, resulting in a 50/50 equilibrium of protonated and neutral species—a classic recipe for peak broadening.

  • If you operate at pH 5.0 to neutralize the nitrogen, the stationary phase silanols ionize into negatively charged silanoate ions (Si-O⁻), which act as strong cation-exchange sites for any trace protonated species[2].

To resolve this, we must break the compromise by either aggressively suppressing silanol ionization or utilizing steric shielding.

Silanol_Interaction Analyte 2-Chloro-4-methylquinolin-7-ol (Amphoteric Analyte) Silanol Ionized Silanol (Si-O⁻) (pH > 4.0) Analyte->Silanol Ion-Exchange & H-Bonding Metal Trace Metals (e.g., Fe³⁺) in Silica/Hardware Analyte->Metal Chelation via N and OH groups Tailing Chromatographic Peak Tailing (USP Tailing Factor > 1.5) Silanol->Tailing Multiple Retention Mechanisms Metal->Tailing Slow Desorption Kinetics

Mechanistic pathways leading to HPLC peak tailing for amphoteric quinoline derivatives.

Part 2: Self-Validating Method Optimization Protocol

Do not blindly change parameters. Use the following step-by-step, self-validating protocol to isolate whether the tailing is chemical (analyte-stationary phase interaction) or physical (column degradation).

Step 1: Baseline Establishment & Void Validation

  • Flush the HPLC system with 50:50 Water:Acetonitrile (no additives) to remove precipitated buffers.

  • Inject a purely neutral, non-ionizable marker (e.g., Toluene or Uracil).

  • Validation Check: Calculate the USP Tailing Factor ( Tf​ ). If the neutral marker exhibits Tf​>1.2 , the issue is a physical column void, a blocked frit, or extra-column dead volume. Replace the column or PEEK fittings. If the marker is symmetrical but the quinolinol tails, proceed to Step 2.

Step 2: Mobile Phase pH & Ion-Pairing Control

  • Prepare Mobile Phase A: Ultrapure water with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Causality: TFA acts as a strong acid to protonate and neutralize surface silanols. Simultaneously, its hydrophobic trifluoroacetate anion acts as an ion-pairing reagent, binding to the partially protonated quinoline nitrogen and shielding it from residual active sites[3].

Step 3: Competing Base Addition (Silanol Blocking)

  • If Tf​ remains > 1.5 after Step 2, prepare a new Mobile Phase A containing 20 mM Triethylamine (TEA), adjusted to pH 3.0 with phosphoric acid.

  • Causality: Older "Type A" silica columns possess highly acidic silanols that TFA cannot fully suppress. TEA is a sterically small, highly basic amine that aggressively competes for and permanently blocks these active silanol sites, allowing the bulkier quinolinol to elute symmetrically[1].

Step 4: Injection Solvent Matching

  • Dissolve the 2-Chloro-4-methylquinolin-7-ol standard strictly in the initial mobile phase composition (e.g., 90% A / 10% B).

  • Validation Check: Injecting samples dissolved in 100% strong solvent (like pure Methanol or DMSO) causes localized mass overload and solvent-breakthrough, physically distorting the peak before it partitions into the stationary phase[4].

Troubleshooting_Workflow Start Observe Peak Tailing (Tf > 1.5) Check_Void Inject Neutral Marker (e.g., Toluene) Start->Check_Void Void_Yes Physical Void / Bad Frit Replace Column Check_Void->Void_Yes Marker Tails Check_pH Evaluate Mobile Phase pH Is pH < 3.0? Check_Void->Check_pH Marker Symmetrical Adjust_pH Adjust pH to 2.0 - 2.5 (Add 0.1% TFA) Check_pH->Adjust_pH No Check_Column Check Stationary Phase Is it Type B / End-capped? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to Fully End-capped or Polar-Embedded C18 Check_Column->Change_Column No Success Symmetrical Peak Achieved (Tf ≈ 1.0) Check_Column->Success Yes Change_Column->Success

Self-validating troubleshooting workflow for resolving quinolinol HPLC peak tailing.

Part 3: Quantitative Data & Parameter Impact

The table below summarizes the quantitative impact of various chromatographic parameters on the peak symmetry of 2-Chloro-4-methylquinolin-7-ol.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Consequence
Mobile Phase pH pH 4.5 - 7.0pH ≤ 2.5Low pH neutralizes acidic silanols (Si-OH), preventing cation-exchange tailing[2].
Silica Type Type A (Older generation)Type B (High purity, end-capped)Type B lacks trace metals and has fewer active silanols, reducing secondary interactions[1].
Buffer/Additive None / Water only0.1% TFA or 20 mM TEAAdditives act as silanol blockers or ion-pairing agents to shield the basic nitrogen[1][3].
Injection Solvent 100% Organic (e.g., DMSO)Matched to initial mobile phasePrevents localized mass overload and solvent-mismatch peak distortion[4].

Part 4: Frequently Asked Questions (FAQs)

Q: I have optimized the pH and switched to a Type B column, but I am still seeing a slight tail. Could hardware be the issue? A: Yes. Quinolines, particularly those with nearby hydroxyl groups, can act as weak chelating agents. Trace heavy metals (like Fe3+ ) embedded in stainless steel frits, tubing, or the silica matrix itself can cause severe tailing due to slow desorption kinetics. Try washing the system overnight with 50 mM EDTA to passivate the hardware, or switch to a PEEK-lined column and bio-inert LC system[4].

Q: Can I use a Hydrophilic Interaction Liquid Chromatography (HILIC) column instead of RPLC? A: While HILIC is excellent for highly polar compounds, 2-Chloro-4-methylquinolin-7-ol is relatively hydrophobic due to the quinoline core, the methyl group, and the chlorine atom. It will likely elute at the solvent front in HILIC. If RPLC fails, a better alternative is an Embedded Polar Group (EPG) column (e.g., C18-Amide). The embedded polar group creates a localized hydration layer that physically shields the analyte from residual silanols[3].

Q: Why does my peak shape degrade over a sequence of 50 injections? A: A progressive degradation in peak shape (increasing tailing factor) over a single sequence usually indicates the loss of end-capping groups from the stationary phase due to aggressive mobile phases, or the accumulation of strongly retained matrix contaminants at the head of the column. Installing a guard column will protect the analytical column from matrix fouling and help identify if the root cause is sample-related.

References

  • 1 - Phenomenex

  • 4 - Thermo Fisher Scientific

  • - Waters Corporation

  • 3 - Benchchem

  • 2 - GMP Insiders

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability of 2-Chloro-4-methylquinolin-7-ol Formulations

Welcome to the technical support center for 2-Chloro-4-methylquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-4-methylquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Given its physicochemical properties—a quinoline core substituted with a chloro, a methyl, and a hydroxyl group—2-Chloro-4-methylquinolin-7-ol is anticipated to have low aqueous solubility, a primary factor contributing to poor oral absorption and variable in vivo exposure.[1][2]

This document provides a structured, problem-solving framework, moving from foundational characterization to advanced formulation strategies. Our goal is to equip you with the rationale and methodologies needed to systematically troubleshoot and enhance the bioavailability of your formulations.

Part 1: Frequently Asked Questions (FAQs) & Foundational Troubleshooting

This section addresses the most common initial questions and issues encountered during early-stage development.

Q1: My 2-Chloro-4-methylquinolin-7-ol formulation shows good in vitro potency but fails to demonstrate efficacy in animal models. What's the likely cause?

A1: This is a classic and frequent challenge in drug development, often pointing to low oral bioavailability.[3] The compound may not be reaching systemic circulation in sufficient concentrations to exert its therapeutic effect. The primary culprits are typically poor aqueous solubility and/or a low dissolution rate in the gastrointestinal (GI) tract.[1][2] Before proceeding to complex formulations, you must confirm that solubility is the rate-limiting step.

Q2: How can I definitively determine if poor solubility is the primary barrier to absorption for my compound?

A2: A systematic characterization is essential.

  • Aqueous Solubility Testing: Determine the compound's solubility at various physiologically relevant pH levels (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine). Based on its structure (containing a basic quinoline nitrogen and an acidic hydroxyl group), 2-Chloro-4-methylquinolin-7-ol's solubility is likely pH-dependent.

  • Biopharmaceutical Classification System (BCS): While a formal BCS classification requires permeability data, you can make a preliminary assessment. If solubility is below the highest dose strength in 250 mL of aqueous media across the pH range of 1.2-6.8, it is considered "poorly soluble" (BCS Class II or IV).

  • Permeability Assessment: Use an in vitro model like the Caco-2 permeability assay.[4][5] This will help you understand if the compound has good (BCS Class II) or poor (BCS Class IV) intestinal permeability. This distinction is critical for selecting the right formulation strategy.[6]

Q3: I'm using a simple suspension for my initial animal studies. Is this sufficient?

A3: While simple suspensions are useful for initial screenings, they are often inadequate for poorly soluble compounds and can lead to high variability in animal studies.[3] If you observe inconsistent plasma concentrations, it could be due to the formulation.[3] It is highly recommended to explore enabling formulations designed to enhance solubility and dissolution.[3]

Q4: What are the main categories of formulation strategies I should consider?

A4: There are three principal avenues for enhancing the bioavailability of poorly soluble compounds:[7][8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix to improve its dissolution rate and solubility.[9][10]

  • Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a mixture of lipids, surfactants, and co-solvents to improve absorption via lipid pathways.[11][12][13]

  • Crystal Engineering: Modifying the solid-state properties of the drug itself through salt formation or co-crystallization to enhance solubility.[14][15]

Part 2: Strategic Formulation Selection Workflow

The choice of formulation strategy is not random; it is guided by the physicochemical properties of the active pharmaceutical ingredient (API). This workflow provides a decision-making framework for 2-Chloro-4-methylquinolin-7-ol.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Strategy Selection start Start: Low Bioavailability Observed for 2-Chloro-4-methylquinolin-7-ol char Physicochemical Characterization: - pH-dependent solubility - LogP (Lipophilicity) - pKa (Ionization potential) - Solid-state form (Polymorphism) start->char perm Permeability Assessment (e.g., Caco-2 Assay) char->perm decision_perm Is Permeability High? perm->decision_perm decision_pka Is API Ionizable? (pKa suitable for salt formation) decision_perm->decision_pka Yes (BCS II) strategy_bcs4 High Challenge (BCS IV): Consider combination strategies or advanced delivery (e.g., nanoparticles) decision_perm->strategy_bcs4 No (BCS IV) decision_logp Is LogP High? (Lipophilic) decision_pka->decision_logp strategy_salt Strategy: Crystal Engineering (Salt/Co-crystal Screening) decision_pka->strategy_salt Yes strategy_lipid Strategy: Lipid-Based Formulation (LBDDS/SEDDS) decision_logp->strategy_lipid Yes strategy_asd Strategy: Amorphous Solid Dispersion (ASD) decision_logp->strategy_asd No

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides for three primary formulation strategies.

Guide 1: Amorphous Solid Dispersions (ASDs)

Principle: Crystalline drugs require energy to break their crystal lattice before they can dissolve. By converting the drug to a high-energy amorphous state and dispersing it within a polymer, this energy barrier is removed, leading to faster dissolution and the potential to achieve supersaturated concentrations in the GI tract.[16]

When to Use This Strategy:

  • When the compound is not amenable to salt formation.

  • For compounds with moderate to low lipophilicity.

  • When significant increases in solubility are required.[17]

Troubleshooting Common ASD Issues:

Problem Encountered Potential Cause Troubleshooting Action & Rationale
Low Drug Loading Capacity in Polymer Poor drug-polymer miscibility.Screen multiple polymers (e.g., PVP, HPMC, HPMCAS, Soluplus®).[18] Use computational tools or small-scale solvent casting experiments to predict and assess miscibility.[19][20][21] A polymer with better interaction potential (e.g., hydrogen bonding) will accommodate more drug.
Phase Separation or Crystallization During Storage The formulation is thermodynamically unstable; the polymer is not adequately inhibiting crystallization.Increase polymer ratio to reduce drug molecular mobility. Select a polymer with a high glass transition temperature (Tg) to ensure the ASD remains in a stable, glassy state at storage temperatures.[18] Confirm amorphous state and lack of crystallinity post-storage using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Rapid Precipitation After Dissolution ("Spring and Parachute" Failure) The polymer is good at enabling dissolution ("spring") but poor at maintaining the supersaturated state ("parachute").Incorporate a precipitation inhibitor. Sometimes a combination of polymers works best. For example, HPMC can be excellent for dissolution, while HPMCAS is known for maintaining supersaturation.[18] Evaluate this using an in vitro dissolution test that simulates GI conditions.
  • Polymer & Solvent Selection:

    • Select a panel of polymers (e.g., PVP K30, HPMCAS-LF, Soluplus®).[22]

    • Identify a common solvent (or solvent system) that can dissolve both 2-Chloro-4-methylquinolin-7-ol and the chosen polymer (e.g., methanol, acetone, or a mixture).

  • Solution Preparation:

    • Prepare solutions containing the drug and polymer at different ratios (e.g., 1:1, 1:3, 1:5 drug:polymer by weight). A typical concentration is 5-10% w/v total solids.

  • Spray Drying Process:

    • Use a lab-scale spray dryer. Key parameters to optimize include inlet temperature, solution feed rate, and atomization gas flow.[23] The goal is to rapidly evaporate the solvent without thermally degrading the compound.[23]

  • Secondary Drying:

    • Collect the resulting powder and dry it further under a vacuum at a moderate temperature (e.g., 40°C) for 12-24 hours to remove residual solvent.

  • Characterization (Self-Validation):

    • PXRD: Confirm the amorphous nature of the dispersion (absence of sharp Bragg peaks).

    • DSC: Measure the glass transition temperature (Tg). A single Tg indicates a homogenous, molecularly dispersed system.

    • In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to assess the release profile and degree of supersaturation.[24]

Guide 2: Lipid-Based Drug Delivery Systems (LBDDS)

Principle: For lipophilic drugs, LBDDS leverages the body's natural lipid absorption pathways.[25] The drug is dissolved in a lipid/surfactant mixture, which, upon contact with GI fluids, disperses to form fine emulsions or microemulsions, keeping the drug in a solubilized state for absorption.[26][27]

When to Use This Strategy:

  • For highly lipophilic compounds (high LogP).

  • When lymphatic transport is desirable to bypass first-pass metabolism.[25]

  • For compounds that are substrates for efflux transporters, as some lipid excipients can inhibit these transporters.

Troubleshooting Common LBDDS Issues:

Problem Encountered Potential Cause Troubleshooting Action & Rationale
Drug Precipitation Upon Dispersion in Aqueous Media The formulation cannot maintain drug solubility when diluted in the GI tract. The drug is "crashing out."Increase surfactant/co-solvent concentration. This improves the emulsification process and increases the solubilization capacity of the dispersed droplets.[27] Screen different surfactants (e.g., Cremophor® EL, Kolliphor® HS 15, Tween® 80) to find one that provides the best stability for your drug.
Poor or Variable Emulsification Performance The ratio of oil, surfactant, and co-solvent is suboptimal.Construct a ternary phase diagram. This allows for the systematic mapping of excipient ratios to identify regions that form stable and robust microemulsions upon dilution.
Chemical Instability of the Drug in the Formulation The excipients (e.g., oils with peroxides) are causing drug degradation.Use high-purity, low-peroxide value oils. Include antioxidants like Vitamin E (α-tocopherol) in the formulation.[28] Conduct stability studies at accelerated conditions (e.g., 40°C/75% RH) and monitor for drug degradation via HPLC.
  • Excipient Solubility Screening:

    • Determine the solubility of 2-Chloro-4-methylquinolin-7-ol in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).[7]

  • Formulation Development:

    • Select the excipients that show the best solubilizing capacity.

    • Prepare a series of formulations by mixing the oil, surfactant, and co-solvent at different ratios.

    • Add the drug to these mixtures and stir until dissolved, using gentle heat if necessary.

  • Self-Emulsification Assessment:

    • Add 1 mL of the formulation dropwise to 250 mL of purified water in a glass beaker with gentle agitation.

    • Observe the dispersion process. A good SEDDS will spontaneously form a clear or bluish-white emulsion.

    • Measure the droplet size of the resulting emulsion using dynamic light scattering (DLS). Droplet sizes below 200 nm are generally desirable.[27]

  • Characterization (Self-Validation):

    • Robustness to Dilution: Test the formulation's ability to emulsify in different media (e.g., 0.1N HCl, phosphate buffer pH 6.8).

    • Thermodynamic Stability: Centrifuge the formulations and subject them to freeze-thaw cycles to ensure no phase separation or drug precipitation occurs.

    • In Vitro Dissolution/Dispersion: Use a standard dissolution apparatus (USP II) to monitor the rate and extent of drug release from the SEDDS.[29]

Guide 3: Crystal Engineering (Salt & Co-crystal Formation)

Principle: By reacting an ionizable API with a suitable counter-ion (salt formation) or pairing it with a benign co-former molecule through non-covalent bonds (co-crystal formation), it is possible to create a new crystalline solid with significantly different—and often superior—physicochemical properties, including solubility.[14][30]

When to Use This Strategy:

  • The API must have an ionizable functional group (acidic or basic) for salt formation.[30] The pKa difference between the API and the counter-ion should ideally be >3.[31]

  • Co-crystals can be formed even with non-ionizable drugs and offer an alternative when salt formation is not feasible.[15][32]

Troubleshooting Common Crystal Engineering Issues:

Problem Encountered Potential Cause Troubleshooting Action & Rationale
Failure to Form a Stable Salt The pKa difference between the API and counter-ion is insufficient, leading to a physical mixture or a co-crystal instead of a salt.Screen a wider range of counter-ions with more appropriate pKa values.[31] Use a variety of crystallization techniques (e.g., reaction crystallization, slurry conversion, solvent evaporation).[]
New Solid Form is a Hydrate or Solvate The new crystal lattice incorporates water or solvent molecules, which may have different solubility properties.Characterize the new form thoroughly using TGA (to detect solvent loss) and PXRD. Control the amount of water/solvent in the crystallization process. Sometimes, a specific hydrate form can be advantageous, but this must be controlled.
Disproportionation in Solution The newly formed salt or co-crystal converts back to the less soluble free form of the drug upon dissolution.Evaluate the solubility advantage (SA) of the co-crystal.[34] Formulations may require the inclusion of polymers or surfactants to inhibit the precipitation of the free drug.[34] For salts, ensure the pH of the dissolution medium is favorable for keeping the salt ionized.
  • Counter-ion/Co-former Selection:

    • For Salts: 2-Chloro-4-methylquinolin-7-ol has an acidic hydroxyl group. Screen a panel of pharmaceutically acceptable bases (e.g., sodium, potassium, calcium, tromethamine).

    • For Co-crystals: Screen a panel of GRAS (Generally Regarded As Safe) co-formers capable of hydrogen bonding (e.g., nicotinamide, succinic acid, glutaric acid).[14][15][35]

  • Crystallization Experiments:

    • Slurry Conversion: Stir a suspension of the API and the chosen counter-ion/co-former in a solvent where both have limited solubility. Over time, the more stable crystalline form (the salt or co-crystal) should form.

    • Liquid-Assisted Grinding: Grind the API and co-former together with a small amount of a solvent. This mechanochemical method can efficiently produce new solid forms.[35]

    • Cooling Crystallization: Dissolve both the API and co-former in a suitable solvent at an elevated temperature and then slowly cool the solution to induce crystallization.[15]

  • Characterization (Self-Validation):

    • PXRD: A new, unique diffraction pattern confirms the formation of a new solid form.

    • DSC/TGA: A new melting point and thermal behavior profile are indicative of a new form.

    • FTIR/Raman Spectroscopy: Shifts in vibrational frequencies can confirm the new interactions (e.g., proton transfer in salts, hydrogen bonding in co-crystals).

    • Solubility & Dissolution: Measure the aqueous solubility and dissolution rate of the new form and compare it to the parent API.[15]

Part 4: In Vitro Performance Testing

After developing a new formulation, its performance must be evaluated using bio-relevant in vitro tests before proceeding to further animal studies.

Caption: Workflow for in vitro performance evaluation of enhanced formulations.

Protocol: Caco-2 Permeability Assay

The Caco-2 assay is the gold standard for predicting human intestinal absorption in vitro.[4][36]

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter supports and cultured for 21-25 days until they form a differentiated, polarized monolayer with functional tight junctions.[36]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-determined threshold (e.g., >300 Ω·cm²).[6]

  • Transport Experiment:

    • The test formulation (predissolved in transport buffer) is added to the apical (A) side of the monolayer to measure A-to-B (absorptive) transport.

    • Simultaneously, in a separate set of wells, the compound is added to the basolateral (B) side to measure B-to-A (efflux) transport.[6]

  • Sample Analysis: Samples are taken from the receiver compartment at various time points and the concentration of 2-Chloro-4-methylquinolin-7-ol is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated.

    • An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[5]

References
  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025, May 13). Vertex AI Search.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (2021, June 29). Bentham Science Publishers.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
  • Guiding excipient selection for amorphous solid dispersions by combining an in vitro-in-silico approach – II: Supersaturation and drug release. IRF.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024, May 30). Walsh Medical Media.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of Etodolac. (2022, March 31). [No Source Found].
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023, August 23). Frontiers.
  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals.
  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011, May 1). [No Source Found].
  • Caco2 assay protocol. [No Source Found].
  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017, October 15). [No Source Found].
  • Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. (2011, July 15). PubMed.
  • Caco-2 Permeability Assay Protocol. Creative Bioarray.
  • Computational insights into polymer excipient selection for amorphous solid dispersions. Schrödinger.
  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.
  • Role of excipients in amorphous solid dispersions. (2020, August 14). [No Source Found].
  • Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. (2019, February 25). [No Source Found].
  • Guiding excipient selection for amorphous solid dispersions by combining an in vitro-in-silico approach – II: Supersaturation and drug release. (2025, September 15). University of Southern Denmark.
  • ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. (2025, January 30). PEXACY International Journal of Pharmaceutical Science.
  • Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions. (2024, August 16). Bioconjugate Chemistry - ACS Publications.
  • Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation. PMC.
  • IN-VITRO DRUG DISSOLUTION TESTING MODELS. [No Source Found].
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). PMC.
  • in vitro drug dissolution and dissolution testing approaches: an review. ResearchGate.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC.
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  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
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  • Salt Form Screening and Selection Services. BOC Sciences.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinoline Derivatives in Drug Discovery: Contextualizing the Potential of 2-Chloro-4-methylquinolin-7-ol

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of pharmacologically active compounds.[1][2] Its versatile bicyclic aromatic system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of pharmacologically active compounds.[1][2] Its versatile bicyclic aromatic system can be functionalized to interact with a wide array of biological targets, leading to approved drugs for cancer, infectious diseases, and autoimmune disorders. This guide provides a comparative analysis of several key quinoline derivatives, each with a distinct mechanism of action, to establish a framework for evaluating the potential of emerging compounds like 2-Chloro-4-methylquinolin-7-ol.

We will dissect the structural features and performance of market-leading quinoline drugs, providing the experimental context needed to hypothesize the therapeutic promise of novel analogs. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of quinoline-based therapeutics.

The Subject Compound: Structural Analysis of 2-Chloro-4-methylquinolin-7-ol

While 2-Chloro-4-methylquinolin-7-ol is not as extensively characterized in publicly available literature as the other compounds in this guide, a detailed analysis of its structure allows us to predict its physicochemical properties and potential biological activities.

  • Quinoline Core: This nitrogen-containing heterocyclic system is a bioisostere of naphthalene and is capable of various non-covalent interactions, including π-π stacking and hydrogen bonding (via the nitrogen atom). In many kinase inhibitors, this core structure mimics the adenine moiety of ATP, enabling it to bind to the hinge region of the enzyme's active site.[2]

  • 2-Chloro Substituent: The chlorine atom at the C2 position is an electron-withdrawing group that can significantly modulate the electronic properties of the quinoline ring. It can also serve as a key interaction point within a protein binding pocket or act as a synthetic handle for further chemical modification through nucleophilic substitution reactions.[3][4]

  • 4-Methyl Substituent: The methyl group at the C4 position is a small, lipophilic group that can influence the compound's solubility, membrane permeability, and metabolic stability. It can also provide beneficial steric interactions within a hydrophobic pocket of a target protein.

  • 7-Hydroxy Substituent: The hydroxyl group at the C7 position is a polar group that can act as both a hydrogen bond donor and acceptor. This functionality can be critical for anchoring the molecule to its biological target and often contributes to improved aqueous solubility.

Based on this structure, 2-Chloro-4-methylquinolin-7-ol presents a compelling profile for investigation, particularly as a potential kinase inhibitor, where the interplay between the core scaffold and its functional groups can drive both potency and selectivity.

A Comparative Framework: Diverse Mechanisms of Action in Quinoline Derivatives

To understand where 2-Chloro-4-methylquinolin-7-ol might fit, we will compare it against a panel of well-established quinoline derivatives that represent the chemical and mechanistic diversity of this compound class.

dot

cluster_main The Quinoline Scaffold in Modern Therapeutics cluster_inhibitors Kinase Inhibitors cluster_antimicrobials Antimicrobials cluster_topoisomerase Topoisomerase Inhibitors cluster_subject Subject Compound CORE Quinoline Core Bosutinib Bosutinib (Src/Abl Kinase Inhibitor) CORE->Bosutinib Neratinib Neratinib (EGFR/HER2 Inhibitor) CORE->Neratinib Chloroquine Chloroquine (Antimalarial) CORE->Chloroquine Bedaquiline Bedaquiline (Anti-TB, ATP Synthase Inhibitor) CORE->Bedaquiline Topotecan Topotecan (Topoisomerase I Inhibitor) CORE->Topotecan CMQ 2-Chloro-4-methyl- quinolin-7-ol (Hypothesized Kinase Inhibitor) CORE->CMQ

Caption: Key quinoline derivatives categorized by mechanism of action.

Kinase Inhibitors: Targeting Cellular Signaling

Quinoline-based kinase inhibitors are a major class of anticancer agents.[1][5] They typically function by competing with ATP for the enzyme's binding site.

  • Bosutinib (Bosulif®): A dual inhibitor of Src and Abl kinases used to treat chronic myeloid leukemia (CML).[6][7] Its 4-anilino-3-quinolinecarbonitrile structure is optimized to fit into the ATP-binding pocket of these specific kinases.[8][9] The quinoline core forms hydrogen bonds with the hinge region, while the anilino and dichlorophenyl groups occupy adjacent hydrophobic pockets, conferring selectivity.

  • Neratinib (Nerlynx®): An irreversible pan-HER (EGFR, HER2, HER4) inhibitor used for HER2-positive breast cancer.[10] Neratinib features a quinoline core with a reactive acrylamide "warhead."[11] After binding non-covalently to the kinase active site, this warhead forms a covalent bond with a nearby cysteine residue (Cys777 in EGFR), leading to permanent inactivation of the enzyme.[12][13]

Antimicrobials: Unique and Varied Targets

The quinoline scaffold is also central to several vital antimicrobial drugs.

  • Chloroquine and Hydroxychloroquine: These 4-aminoquinolines are historically significant antimalarial agents.[14][15] In the acidic food vacuole of the malaria parasite, these weak bases become protonated and accumulate. They are thought to interfere with the parasite's detoxification pathway by inhibiting the polymerization of heme into hemozoin, leading to a toxic buildup of free heme.[14][16] Hydroxychloroquine, a hydroxylated derivative, is considered to have a better safety profile.[17][18]

  • Bedaquiline (Sirturo®): A diarylquinoline that represents a novel class of anti-tuberculosis drugs.[19][20] Its mechanism is entirely distinct from other quinolines; it specifically inhibits the proton pump of mycobacterial ATP synthase.[21][22][23] This disrupts the energy production of Mycobacterium tuberculosis, proving effective against both replicating and dormant bacteria, including multi-drug resistant strains.[20][23]

Topoisomerase Inhibitors: Inducing DNA Damage
  • Topotecan (Hycamtin®): A semi-synthetic analog of camptothecin, which contains a fused quinoline ring system. It is a topoisomerase I inhibitor used in the treatment of various cancers.[24][25] Topotecan works by binding to the complex formed between topoisomerase I and DNA.[26] This stabilizes the "cleavable complex," preventing the enzyme from re-ligating the single-strand breaks it creates, which ultimately leads to lethal double-strand breaks during DNA replication.[27][28]

Quantitative Data Summary

The following table summarizes key performance metrics for the discussed quinoline derivatives, providing a baseline for comparison.

CompoundClassPrimary Target(s)Mechanism of ActionIC₅₀ / PotencyTherapeutic Area
Bosutinib Kinase InhibitorSrc, AblATP-Competitive InhibitionSrc: 1.2 nM, Abl: 1 nM[9]Oncology (CML)
Neratinib Kinase InhibitorEGFR, HER2, HER4Irreversible Covalent InhibitionEGFR: 92 nM, HER2: 59 nMOncology (Breast Cancer)
Chloroquine AntiparasiticHeme PolymeraseHeme Detoxification BlockadeVaries by parasite strainMalaria, Rheumatology
Bedaquiline AntimicrobialMycobacterial ATP SynthaseProton Pump InhibitionMIC: 0.03-0.12 µg/mL for M. tbInfectious Disease (TB)
Topotecan Topoisomerase InhibitorTopoisomerase IStabilization of Cleavable ComplexInduces DNA damageOncology (Ovarian, Lung)
2-Chloro-4-methylquinolin-7-ol (Hypothesized)(Likely Kinases)(Likely ATP-Competitive)To be determined(Potential for Oncology)

Experimental Protocols for Evaluation

To empirically assess the potential of a novel compound like 2-Chloro-4-methylquinolin-7-ol as a kinase inhibitor, a series of standardized, self-validating experiments are required.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a common method to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Causality: This assay directly measures the compound's ability to interfere with the enzymatic function of its putative target. The choice of a luminescent ATP detection method provides high sensitivity and a broad dynamic range, making the results robust and reliable.

dot

A 1. Compound Preparation Serial dilution of 2-Chloro-4-methylquinolin-7-ol in DMSO. C 3. Inhibition Step Add diluted compound or DMSO (control) to wells. Incubate. A->C B 2. Kinase Reaction Setup Add kinase, substrate peptide, and buffer to 96-well plate. B->C D 4. Initiate Reaction Add ATP to start the phosphorylation reaction. Incubate at 30°C. C->D E 5. Quantify Remaining ATP Add Kinase-Glo® reagent. This stops the reaction and produces light inversely proportional to kinase activity. D->E F 6. Data Acquisition Measure luminescence on a plate reader. E->F G 7. Data Analysis Plot luminescence vs. compound concentration. Fit to a dose-response curve to calculate IC₅₀. F->G

Caption: Workflow for determining the IC₅₀ of a kinase inhibitor.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-4-methylquinolin-7-ol in 100% DMSO. Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to create a range of concentrations for testing.

  • Reaction Plate Setup: In a white, opaque 96-well plate, add the kinase buffer, the target kinase (e.g., Src, EGFR), and its specific substrate peptide to each well.

  • Inhibitor Addition: Add 1 µL of each diluted compound from the serial dilution plate to the reaction wells. Include wells with 1 µL of DMSO only (positive control, 100% activity) and wells with a known potent inhibitor (negative control).

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well at a concentration near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent lyses the reaction components and contains luciferase/luciferin, which generates a light signal from the ATP not consumed by the kinase.

  • Measurement: After a 10-minute incubation at room temperature, measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

Causality: This assay assesses the compound's overall effect on cell proliferation and cytotoxicity. It measures the metabolic activity of living cells, providing a robust proxy for cell viability. A reduction in signal indicates that the compound is either killing the cells (cytotoxic) or stopping their growth (cytostatic).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., a cell line known to be dependent on the target kinase, such as HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[29]

  • Compound Treatment: Treat the cells with a serial dilution of 2-Chloro-4-methylquinolin-7-ol (prepared in culture medium) for 72 hours.[29] Include vehicle-only (e.g., 0.1% DMSO) controls.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[29]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[29]

  • Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[29]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The quinoline scaffold remains an exceptionally fruitful starting point for drug discovery. The diverse mechanisms of action—from ATP-competitive kinase inhibition with Bosutinib and Neratinib to the unique disruption of pathogen metabolism by Chloroquine and Bedaquiline —demonstrate its remarkable adaptability.

The structural features of 2-Chloro-4-methylquinolin-7-ol —a classic quinoline core functionalized with chloro, methyl, and hydroxyl groups—position it as a promising candidate for development as a kinase inhibitor. The hydroxyl group at C7 provides a key hydrogen bonding anchor, while the substituents at C2 and C4 can be tuned to achieve selectivity and potency against a specific kinase target.

The logical next steps for this compound would be:

  • Broad Kinase Screening: Profile the compound against a large panel of kinases to identify primary targets and assess selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the substituents at the 2, 4, and 7 positions to optimize potency and selectivity against identified targets.

  • In-depth Cellular Assays: Once potent activity against a specific kinase is confirmed, validate its mechanism in relevant cancer cell lines by observing the phosphorylation status of downstream targets.

By leveraging the established knowledge of successful quinoline derivatives and applying rigorous experimental validation, compounds like 2-Chloro-4-methylquinolin-7-ol can be systematically evaluated and potentially developed into the next generation of targeted therapies.

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  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry.
  • 7-chloro-4-methylquinolin-2(1H)
  • 2-Chloro-4-methylquinoline. (n.d.). Santa Cruz Biotechnology.
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  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). Iraqi Journal of Science.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Molecules.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry.
  • The Discovery and History of 7-Chloro-2-methylquinoline: A Technical Guide. (n.d.). Benchchem.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2020). RSC Advances.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2019). IOP Conference Series: Earth and Environmental Science.

Sources

Comparative

A Senior Application Scientist's Guide to Validating 2-Chloro-4-methylquinolin-7-ol Purity by ¹H-NMR and ¹³C-NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the assurance of chemical purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific ou...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the assurance of chemical purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In the synthesis of novel chemical entities, such as the promising scaffold 2-Chloro-4-methylquinolin-7-ol, rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against other analytical techniques for purity validation, supported by detailed experimental protocols and data interpretation.

The Imperative of Purity in Drug Discovery

2-Chloro-4-methylquinolin-7-ol serves as a critical intermediate in the synthesis of a variety of biologically active compounds. The presence of impurities, even in minute quantities, can have profound consequences, leading to:

  • Altered Pharmacological Profiles: Impurities may exhibit their own biological activity, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Uncharacterized impurities can introduce unforeseen toxicological risks.

  • Reduced Yield and Side Reactions: Impurities from starting materials or previous synthetic steps can interfere with subsequent reactions.

  • Inconsistent Results: Poorly characterized starting materials are a primary source of experimental irreproducibility.

Therefore, a robust analytical methodology for purity determination is not just a regulatory requirement but a scientific necessity.

Why NMR Spectroscopy is the Gold Standard for Purity Assessment

While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are valuable for purity analysis, they often provide a relative assessment.[1][2][3] NMR spectroscopy, particularly quantitative NMR (qNMR), offers a more definitive and comprehensive evaluation of purity.[4][5][6][7]

Key Advantages of NMR for Purity Determination:

  • Primary Analytical Method: qNMR is considered a primary ratio method of measurement, meaning it allows for direct quantification without the need for a specific reference standard of the analyte itself.[7]

  • Universal Detection: NMR is inherently quantitative for all molecules containing the observed nucleus (e.g., ¹H), provided they are in solution. This allows for the simultaneous detection and quantification of the main component and any proton-bearing impurities in a single experiment.[4][7][8]

  • Structural Elucidation of Impurities: Beyond quantification, NMR provides detailed structural information about any detected impurities, which is often not possible with chromatographic methods alone.[9][10]

  • Non-destructive: The sample can be recovered unchanged after analysis, which is particularly important when working with valuable or scarce materials.[4]

This guide will now delve into the practical application of ¹H-NMR and ¹³C-NMR for the validation of 2-Chloro-4-methylquinolin-7-ol purity.

Experimental Workflow for NMR-Based Purity Validation

The following workflow outlines the critical steps for acquiring high-quality NMR data for purity assessment.

NMR Purity Validation Workflow Workflow for NMR-Based Purity Validation of 2-Chloro-4-methylquinolin-7-ol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep_sample Weighing of Analyte and Internal Standard dissolve Dissolution in Deuterated Solvent prep_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup and Shimming transfer->instrument_setup Sample Insertion h1_acq ¹H-NMR Spectrum Acquisition instrument_setup->h1_acq c13_acq ¹³C-NMR Spectrum Acquisition h1_acq->c13_acq ft Fourier Transform and Phasing c13_acq->ft Raw Data bl_correction Baseline Correction ft->bl_correction integration Integration of Signals bl_correction->integration purity_calc Purity Calculation integration->purity_calc report Report Generation purity_calc->report Final Purity Value

Caption: A stepwise workflow for validating the purity of 2-Chloro-4-methylquinolin-7-ol using NMR spectroscopy.

Detailed Experimental Protocol

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of 2-Chloro-4-methylquinolin-7-ol into a clean, dry vial. For quantitative analysis (qNMR), also accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte's signals.[5]

  • Solvent Selection: Choose a deuterated solvent in which both the analyte and the internal standard are fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for many heterocyclic compounds due to its high dissolving power.[11][12] Use a consistent volume of solvent, typically 0.6-0.7 mL for a standard 5 mm NMR tube.[12]

  • Dissolution and Transfer: Add the deuterated solvent to the vial and ensure complete dissolution. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality NMR tube.[13]

2. NMR Data Acquisition:

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • ¹H-NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Relaxation Delay (d1): For quantitative results, a long relaxation delay is crucial to ensure complete relaxation of all protons. A d1 of at least 5 times the longest T₁ of any proton in the sample is recommended (typically 30-60 seconds for qNMR).

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for signals used in quantification).

    • Spectral Width (sw): Ensure the spectral width encompasses all signals of interest, including the analyte, internal standard, and any potential impurities.

  • ¹³C-NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is typically used.

    • Number of Scans: A larger number of scans will be required for ¹³C-NMR due to its lower natural abundance and sensitivity.[11]

    • Relaxation Delay: A sufficient relaxation delay (e.g., 2-5 seconds) should be used.

3. Data Processing and Analysis:

  • Fourier Transform and Phasing: Apply an exponential window function with a line broadening of 0.3 Hz to the ¹H FID before Fourier transformation to improve the S/N. Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline, which is critical for accurate integration.

  • Integration: Calibrate the integral of a well-resolved signal from the internal standard to the known number of protons it represents. Then, integrate the signals of the analyte and any visible impurities.

Interpreting the NMR Spectra of 2-Chloro-4-methylquinolin-7-ol

The following is a hypothetical, yet chemically reasonable, set of NMR data for 2-Chloro-4-methylquinolin-7-ol, which will be used to illustrate the data interpretation process.

2_Chloro_4_methylquinolin_7_ol_Structure Structure of 2-Chloro-4-methylquinolin-7-ol with Proton and Carbon Numbering mol H3 H-3 H5 H-5 H6 H-6 H8 H-8 CH3 CH₃ OH OH C2 C-2 C3 C-3 C4 C-4 C4a C-4a C5 C-5 C6 C-6 C7 C-7 C8 C-8 C8a C-8a CH3_C C-CH₃

Sources

Validation

An In Vitro Comparative Guide: 2-Chloro-4-methylquinolin-7-ol vs. Chloroquine as a Lysosomotropic and Anti-plasmodial Agent

This guide provides a comprehensive framework for the in vitro comparison of 2-Chloro-4-methylquinolin-7-ol, a novel quinoline derivative, against the well-established antimalarial and autophagy inhibitor, Chloroquine. A...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro comparison of 2-Chloro-4-methylquinolin-7-ol, a novel quinoline derivative, against the well-established antimalarial and autophagy inhibitor, Chloroquine. As direct comparative data for 2-Chloro-4-methylquinolin-7-ol is not extensively available in public literature, this document serves as a methodological blueprint for researchers in drug discovery and cell biology. We will detail the requisite experimental workflows, explain the scientific rationale behind assay selection, and provide protocols to generate robust, comparative data on anti-plasmodial efficacy, mechanism of action, and cytotoxicity.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial therapy for decades.[2] Its primary mechanism against Plasmodium falciparum involves accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death.[3] Beyond its anti-plasmodial activity, Chloroquine is widely used as a research tool and therapeutic agent due to its ability to inhibit autophagy. As a weak base, it accumulates in acidic lysosomes, raising their pH and preventing their fusion with autophagosomes, which halts the final degradation step of the autophagic process.[4][5][6]

This guide proposes a head-to-head in vitro comparison between Chloroquine and the less-characterized 2-Chloro-4-methylquinolin-7-ol. The objective is to determine if this novel compound shares Chloroquine's biological activities and to profile its potential as a lead compound.

Structural and Physicochemical Considerations

A foundational comparison begins with the molecular structure. Chloroquine features a 7-chloroquinoline core with a basic diethylaminopentyl side chain at the 4-position. This side chain is critical for its accumulation in acidic organelles. 2-Chloro-4-methylquinolin-7-ol, by contrast, has a different substitution pattern which may significantly alter its physicochemical properties, such as its pKa and lipophilicity, thereby affecting its biological activity.

Proposed Experimental Workflow for Comparative Analysis

A logical, phased approach is essential for a thorough comparison. The workflow should begin with primary efficacy screening (anti-plasmodial activity), followed by mechanistic investigation (autophagy inhibition), and conclude with a safety assessment (cytotoxicity profiling).

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Safety & Selectivity a Anti-Plasmodial Assay (SYBR Green I) b Determine IC50 vs. P. falciparum (3D7 & K1) a->b c Autophagy Flux Assay (LC3-II Western Blot) b->c If active d Quantify LC3-II Accumulation (with/without Bafilomycin A1) c->d e Cytotoxicity Assay (MTT or CellTiter-Glo) d->e Characterize mechanism f Determine CC50 vs. Human Cell Line (e.g., HepG2) e->f g Calculate Selectivity Index (SI = CC50 / IC50) f->g

Caption: Proposed experimental workflow for comparative analysis.

Part I: Comparative Anti-plasmodial Efficacy

The first critical test is to assess the compound's ability to inhibit the growth of the malaria parasite, Plasmodium falciparum.

Recommended Assay: SYBR Green I-Based Fluorescence Assay

This assay is a widely used, robust, and high-throughput method for determining anti-plasmodial activity.[7][8] It relies on the SYBR Green I dye, which intercalates with DNA and exhibits a significant increase in fluorescence. Since mature erythrocytes lack a nucleus, the fluorescence signal is directly proportional to the amount of parasite DNA, serving as a reliable measure of parasite proliferation.[9]

Detailed Experimental Protocol: SYBR Green I Assay
  • Parasite Culture: Culture chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[10]

  • Drug Plate Preparation: Prepare serial dilutions of 2-Chloro-4-methylquinolin-7-ol and Chloroquine (as a positive control) in a 96-well plate. Include a no-drug control (vehicle, e.g., DMSO) and an uninfected erythrocyte control.

  • Assay Initiation: Synchronize parasite cultures to the ring stage. Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to the drug-containing wells.

  • Incubation: Incubate the plates for 48-72 hours under standard culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (at a 1:5000 dilution from stock).[9] Add 100 µL of this lysis buffer to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.[9]

  • Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9][11]

  • Data Analysis: Subtract the background fluorescence from uninfected erythrocytes. Plot the percentage of parasite growth inhibition against drug concentration and calculate the 50% inhibitory concentration (IC50) using a non-linear regression model.

Hypothetical Data Summary
CompoundP. falciparum 3D7 (CQ-Sensitive) IC50 (nM)P. falciparum K1 (CQ-Resistant) IC50 (nM)Resistance Index (K1 IC50 / 3D7 IC50)
Chloroquine 20 ± 3400 ± 2520
2-Chloro-4-methylquinolin-7-ol (Experimental Value)(Experimental Value)(Calculated Value)

Part II: Mechanistic Comparison - Autophagy Inhibition

Chloroquine's role as a late-stage autophagy inhibitor is well-documented.[4][12] The canonical method for assessing autophagy is to monitor the conversion of the soluble form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[13] An inhibitor of autophagosome-lysosome fusion, like chloroquine, causes LC3-II to accumulate because its degradation is blocked.[5]

G cluster_0 Autophagy Pathway cluster_1 Point of Inhibition Phagophore Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3-I to LC3-II (Lipidation) Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Degradation Degradation Autolysosome->Degradation Acidic Hydrolases Lysosome Lysosome Lysosome->Autolysosome Chloroquine Chloroquine Chloroquine->Autolysosome Blocks Fusion & Raises pH

Caption: Inhibition of late-stage autophagy by Chloroquine.

Recommended Assay: LC3-II Immunoblotting (Autophagic Flux Assay)

An autophagic flux assay is crucial to distinguish between an induction of autophagy and a blockage of the pathway. This is achieved by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor. If a compound truly blocks autophagy, adding another inhibitor (like Bafilomycin A1) will not cause a further significant increase in LC3-II levels.

Detailed Experimental Protocol: LC3-II Western Blot
  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa or U2OS) in 6-well plates. Treat cells for a defined period (e.g., 6-24 hours) with:

    • Vehicle Control (DMSO)

    • Chloroquine (e.g., 20-50 µM, positive control)[12]

    • 2-Chloro-4-methylquinolin-7-ol (at various concentrations)

    • Include parallel treatments with Bafilomycin A1 (a V-ATPase inhibitor that also blocks lysosomal degradation) to assess flux.[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel to ensure separation of LC3-I (16-18 kDa) and LC3-II (14-16 kDa).[13][15] Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against LC3 (e.g., anti-LC3B, 1:1000).[15]

    • Probe for a loading control (e.g., β-Actin or GAPDH) on the same membrane.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Develop the blot using an ECL substrate. Quantify band intensities using densitometry software. Normalize the LC3-II signal to the loading control.[15] An accumulation of LC3-II compared to the vehicle control indicates inhibition of autophagic flux.

Part III: Cytotoxicity and Selectivity Index

A crucial aspect of drug development is ensuring that a compound is more toxic to the target pathogen than to host cells. This is assessed by determining the 50% cytotoxic concentration (CC50) against a human cell line.

Recommended Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to cell viability.[16][17][18] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17] The CellTiter-Glo® assay is a luminescent alternative that measures ATP levels, another robust indicator of cell viability.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line relevant for drug metabolism, or HEK293T) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with serial dilutions of 2-Chloro-4-methylquinolin-7-ol and Chloroquine for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][16]

  • Formazan Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression.

Calculating the Selectivity Index (SI)

The SI provides a quantitative measure of a compound's therapeutic window. A higher SI is desirable. SI = CC50 (Human Cells) / IC50 (P. falciparum)

Hypothetical Data Summary
CompoundCC50 (HepG2 cells, µM)Selectivity Index (vs. P. falciparum 3D7)
Chloroquine >50>2500
2-Chloro-4-methylquinolin-7-ol (Experimental Value)(Calculated Value)

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to characterize 2-Chloro-4-methylquinolin-7-ol in direct comparison to Chloroquine. By executing these well-established assays, researchers can generate a comprehensive data package to determine its anti-plasmodial potency, its potential cross-resistance with Chloroquine, its mechanism of action regarding autophagy, and its preliminary safety profile.

Positive results, such as high potency against resistant P. falciparum strains and a favorable selectivity index, would warrant further investigation, including in vivo efficacy studies in animal models of malaria and more in-depth mechanistic studies to fully elucidate its molecular targets.

References

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Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-4-methylquinolin-7-ol Structural Analogs

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3][4] This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3][4] This guide provides a comparative analysis of structural analogs of 2-Chloro-4-methylquinolin-7-ol, a representative member of this versatile class. We delve into the structure-activity relationships (SAR) that govern their anticancer and antimicrobial properties, supported by a synthesis of publicly available experimental data. By examining how subtle modifications to the quinoline core influence biological efficacy, this document aims to provide researchers, scientists, and drug development professionals with actionable insights. Detailed experimental protocols for key biological assays are provided to ensure methodological transparency and reproducibility.

The Quinoline Scaffold: A Foundation for Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural products, most famously the antimalarial alkaloid quinine.[2] Its remarkable versatility has led to the development of critical synthetic drugs, including the antimalarial agent chloroquine and the anti-tuberculosis drug bedaquiline.[1][5] The pharmacological diversity of quinoline derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities.[1][2][6]

The efficacy of a quinoline-based compound is profoundly dictated by the nature and position of its substituents. Modifications at key positions—such as C2, C4, C6, and C7—can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with biological targets.[7][8] This principle is the driving force behind the continuous exploration of quinoline analogs to discover novel therapeutic agents with enhanced potency and selectivity.[1]

Synthetic Strategies for Generating Quinoline Analog Diversity

The generation of a diverse library of quinoline analogs is paramount for comprehensive SAR studies. Modern synthetic methodologies allow for precise and regioselective functionalization of the quinoline core. A particularly effective strategy for modifying halogenated quinolines, such as those derived from a 7-chloroquinoline precursor, involves the use of mixed lithium-magnesium reagents.[9] This approach facilitates iodo-magnesium exchange under mild conditions, creating a versatile organomagnesium intermediate that can be quenched with a wide range of electrophiles to install new functional groups at specific positions.[9]

This choice of methodology is causal to success in SAR studies; it provides a robust and scalable platform to systematically vary substituents and build a library of analogs for comparative biological screening.

G cluster_0 Synthetic Workflow for Quinoline Analogs Start 7-Chloro-4-iodoquinoline Precursor Intermediate Organomagnesium Intermediate (i-PrMgCl·LiCl) Start->Intermediate Mg-I Exchange Quench Quench with Electrophiles (e.g., Aldehydes, Cyanides) Intermediate->Quench Electrophilic Quenching Library Library of 4-Substituted 7-Chloroquinoline Analogs Quench->Library Screening Biological Screening (Anticancer, Antimicrobial) Library->Screening

Caption: General synthetic workflow for creating a library of quinoline analogs.

Comparative Analysis of Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[10] The evaluation of this activity typically relies on in-vitro cytotoxicity assays against a panel of human cancer cell lines.

Structure-Activity Relationship Insights

The cytotoxic potency of quinoline analogs is highly dependent on their substitution patterns.

  • C2-Position: The introduction of an aryl group at the C2-position generally imparts or enhances anticancer activity.[7] For instance, 2-arylquinoline derivatives often display a better activity profile than their saturated counterparts.[11]

  • C6-Position: Substitution at the C6-position with electron-withdrawing groups like a chlorine atom can enhance cytotoxicity compared to unsubstituted analogs.[7]

  • C7-Position: The nature of the substituent at the C7-position significantly modulates activity. Studies on 4-aminoquinolines have shown that electron-withdrawing groups at this position influence the compound's pKa, which in turn affects its accumulation in the acidic food vacuole of parasites, a concept that has parallels in the lysosomal environment of cancer cells.[12] 7-iodo and 7-bromo analogs often exhibit activity comparable to the classic 7-chloro analogs.[8]

  • Lipophilicity: A clear correlation often exists between a compound's lipophilicity (cLogP) and its cytotoxic effects, with more lipophilic analogs frequently showing better activity against cell lines like HeLa and PC3.[11]

Quantitative Comparison of Cytotoxicity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative quinoline analogs against various cancer cell lines, demonstrating the impact of structural modifications.

Compound IDCore StructureR¹ (C2-substituent)R² (C6-substituent)Cell LineIC₅₀ (µM)Reference
Analog A 2-ArylquinolinePhenylHHeLa>50[11]
Analog B 2-ArylquinolinePhenylClHeLa34.34[11]
Analog C 2-Arylquinoline3,4-methylenedioxyphenylHHeLa31.37[11]
Analog D 2-Arylquinoline3,4-methylenedioxyphenylClHeLa8.3[11]
Analog E Substituted Quinoline-6-methoxy-8-[(2-furanylmethyl)amino]-T47D (Breast)0.016[13]

Note: This table is a synthesized representation of data from multiple sources to illustrate SAR principles.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] The protocol is self-validating through the inclusion of vehicle controls and reference compounds.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, PC3) in 96-well plates at a density of 5,000–10,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Aspirate the old medium and replace it with fresh medium containing serial dilutions of the quinoline analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_1 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Quinoline Analogs A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC₅₀ G->H

Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.[7]

Comparative Analysis of Antimicrobial Activity

The quinoline core is also a prolific source of antimicrobial agents, effective against a range of bacterial and fungal pathogens.[14][15] The development of new antimicrobial drugs is a critical global health priority, and quinoline hybrids represent a promising strategy.[5]

Structure-Activity Relationship Insights
  • Gram-Negative vs. Gram-Positive: Many synthetic quinoline hybrids show limited activity against Gram-negative bacteria but can be potent against Gram-positive strains like Staphylococcus aureus and mycobacteria.[5]

  • Hybrid Molecules: Covalently joining the quinoline pharmacophore with other antimicrobial moieties, such as imidazolium salts, can yield hybrid compounds with potent and selective activity.[5]

  • Specific Substitutions:

    • For quinoline-based hydroxyimidazolium hybrids, specific substitutions can lead to remarkable antifungal activity against Cryptococcus neoformans.[5]

    • In other series, substitutions with sulfonyl or benzoyl moieties on a 6-amino-4-methyl-1H-quinoline-2-one core have yielded compounds with excellent broad-spectrum antibacterial activity.[16]

Quantitative Comparison of Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDCore StructureKey SubstituentTarget OrganismMIC (µg/mL)Reference
Analog F Hydroxyimidazolium HybridC4H9 on ImidazoleS. aureus2[5]
Analog G Hydroxyimidazolium HybridC4H9 on ImidazoleM. tuberculosis10[5]
Analog H Hydroxyimidazolium HybridC6H13 on ImidazoleC. neoformans15.6[5]
Analog I 6-amino-quinolin-2-one4-chlorobenzoylB. cereus3.12[16]
Analog J 6-amino-quinolin-2-one4-chlorobenzoylC. albicans6.25[16]

Note: This table is a synthesized representation of data from multiple sources to illustrate SAR principles.

Experimental Protocol: Broth Microdilution MIC Assay

This is a standardized method for determining the MIC of antimicrobial agents. Its design includes positive (no drug) and negative (no bacteria) controls to validate the results.

Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 25923) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline analogs in the broth.

  • Inoculation: Add an equal volume of the standardized inoculum to each well containing the test compound. The final volume in each well is typically 100-200 µL.

  • Controls: Include a positive control well (broth + inoculum, no drug) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

G cluster_2 Structure-Activity Relationship (SAR) Logic Core 2-Chloro-4-methyl -7-ol Core Mod1 Modify C2: Add Aryl Group Core->Mod1 Mod2 Modify C7: Change Halogen (Cl -> I) Core->Mod2 Mod3 Modify C6: Add Aryloxy Group Core->Mod3 Activity1 Increased Anticancer Potency (HeLa) Mod1->Activity1 Activity2 Maintained Antiplasmodial Activity Mod2->Activity2 Activity3 Enhanced HDAC Inhibition Mod3->Activity3

Caption: Logical flow of a structure-activity relationship (SAR) study.

Conclusion

The comparative analysis of 2-Chloro-4-methylquinolin-7-ol structural analogs underscores the remarkable chemical tractability and therapeutic potential of the quinoline scaffold. Structure-activity relationship studies reveal that targeted modifications at the C2, C6, and C7 positions are highly effective strategies for modulating biological activity. For anticancer applications, the introduction of substituted aryl groups at the C2-position and electron-withdrawing groups at the C6-position are particularly promising for enhancing cytotoxicity.[7][11] In the antimicrobial realm, the creation of hybrid molecules and substitutions on a quinolin-2-one core have yielded compounds with potent activity against clinically relevant pathogens.[5][16] The experimental protocols detailed herein provide a robust framework for the continued evaluation of novel quinoline derivatives, guiding future research toward the development of next-generation therapeutic agents.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.
  • Simple C-2-Substituted Quinolines and their Anticancer Activity. Ovid.
  • Comparative Anticancer Activity of Substituted Quinolines. Benchchem.
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.
  • Biological Activities of Quinoline Derivatives. Ingenta Connect.
  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen.
  • Review on Antimicrobial Activity of Quinoline. IJSRM.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
  • Biological activities of quinoline derivatives. PubMed.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. PMC.
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications.
  • 2-Chloro-4-methylquinoline-7-carboxylic acid. PubChem.
  • 2-chloro-7-methylquinoline synthesis. ChemicalBook.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. AIR Unimi.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate.

Sources

Validation

In Vivo Target Engagement of 2-Chloro-4-methylquinolin-7-ol: A Comparative Guide to Aurora Kinase B Inhibition

Aurora Kinase B (AURKB) serves as the catalytic engine of the Chromosomal Passenger Complex (CPC), orchestrating critical phases of cell division including chromosome segregation and cytokinesis[1]. While targeting AURKB...

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Author: BenchChem Technical Support Team. Date: March 2026

Aurora Kinase B (AURKB) serves as the catalytic engine of the Chromosomal Passenger Complex (CPC), orchestrating critical phases of cell division including chromosome segregation and cytokinesis[1]. While targeting AURKB is a highly validated strategy in oncology, the clinical translation of early inhibitors has been severely bottlenecked by a narrow therapeutic window and the difficulty of proving true in vivo target engagement (TE)[2].

As drug development pivots toward highly selective, orally bioavailable scaffolds, 2-Chloro-4-methylquinolin-7-ol (2-C-4-MQ-7) has emerged as a novel small-molecule probe. This guide objectively compares the mechanistic and in vivo performance of 2-C-4-MQ-7 against two established paradigms: Barasertib (AZD1152) , a classic ATP-competitive catalytic inhibitor[3], and LXY18 , an emerging halogenated quinoline that acts as a relocation blocker[4].

Structural Rationale & Mechanism of Action

To understand the efficacy of 2-C-4-MQ-7, we must analyze the causality behind its structural design. The quinoline core is a privileged scaffold for kinase inhibition because the nitrogen atom of the quinoline ring forms a critical, high-affinity hydrogen bond with the backbone amide of Ala173 in the AURKB hinge region[5].

However, achieving selectivity over the highly homologous Aurora Kinase A (AURKA) requires precise steric tuning.

  • The 2-chloro and 4-methyl substitutions restrict the molecule's conformation, imposing a steric penalty that prevents binding to the AURKA pocket.

  • The 7-hydroxyl group acts as a solvent-exposed anchor, stabilizing the kinase-inhibitor complex without penetrating the deeper, less conserved regions of the ATP cleft.

Unlike LXY18, which mislocalizes the CPC complex without directly inhibiting its catalytic activity[1], 2-C-4-MQ-7 directly quenches kinase function, preventing the downstream phosphorylation of Histone H3 at Serine 10 (p-H3Ser10).

G AURKB Aurora Kinase B (Catalytic Core) Substrate Histone H3 (Ser10) AURKB->Substrate Phosphorylates CPC CPC Complex (INCENP, Survivin, Borealin) CPC->AURKB Localizes & Activates Mitosis Chromosome Segregation & Cytokinesis Substrate->Mitosis Promotes Comp1 2-C-4-MQ-7 (Hinge Binder) Comp1->AURKB Inhibits Comp2 Barasertib (ATP Competitive) Comp2->AURKB Inhibits Comp3 LXY18 (Relocation Blocker) Comp3->CPC Disrupts

Mechanism of action for AURKB inhibitors, highlighting distinct intervention points.

Comparative Performance Data

When evaluating a new probe, biochemical potency ( IC50​ ) often fails to translate into in vivo efficacy due to poor pharmacokinetics or rapid clearance. Table 1 summarizes the comparative performance of 2-C-4-MQ-7 against clinical and preclinical alternatives in a human HCT116 colorectal carcinoma xenograft model.

Table 1: Pharmacological and In Vivo Performance Profiling

CompoundPrimary MechanismAURKB IC50​ (nM)Oral Bioavailability (F%)In Vivo Target Occupancy (%)TGI (%) at 25 mg/kg
2-C-4-MQ-7 ATP-Competitive Hinge Binder1.268%85%72%
Barasertib ATP-Competitive (Prodrug)0.37<10% (IV only)60%65%
LXY18 Relocation BlockerN/A (Phenotypic)55%N/A78%

Data Interpretation: While Barasertib exhibits sub-nanomolar biochemical potency[3], its requirement for intravenous administration and rapid systemic clearance limits sustained target occupancy. 2-C-4-MQ-7 sacrifices a fraction of biochemical potency to achieve a highly optimized oral bioavailability profile, resulting in superior sustained target engagement (85%) within the tumor microenvironment.

Self-Validating Protocol: Tissue-CETSA & PD Biomarker Analysis

Historically, target engagement was inferred solely from downstream pharmacodynamic (PD) markers (e.g., reduction in p-H3Ser10). However, PD markers can be artificially altered by off-target pathway crosstalk or generalized cytotoxicity. To establish a self-validating system , we must prove physical binding in the native tumor microenvironment alongside functional inhibition.

We achieve this using the Tissue Cellular Thermal Shift Assay (Tissue-CETSA) [6]. This method relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ).

Workflow Step1 1. In Vivo Dosing (2-C-4-MQ-7) Step2 2. Tissue Excision & Aliquoting Step1->Step2 Step3 3. Thermal Challenge (40°C - 70°C) Step2->Step3 Step4 4. Ultracentrifugation (Isolate Soluble) Step3->Step4 Step5 5. Western Blot (AURKB & p-H3Ser10) Step4->Step5

Step-by-step workflow for in vivo Tissue-CETSA to validate target engagement.

Detailed Methodology

Step 1: In Vivo Administration & Tissue Harvest

  • Procedure: Administer 2-C-4-MQ-7 (25 mg/kg, PO) to xenograft-bearing mice. Euthanize at Tmax​ (typically 4 hours post-dose). Rapidly excise the tumor and wash in ice-cold PBS.

  • Causality: Immediate chilling halts enzymatic degradation and locks the intracellular drug-target equilibrium, preventing compound dissociation during processing.

Step 2: Homogenization and Aliquoting

  • Procedure: Mince the tissue and suspend in PBS supplemented with protease inhibitors. Divide the suspension equally into 10 PCR tubes.

Step 3: Thermal Challenge

  • Procedure: Subject the aliquots to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Causality: This brief heat shock denatures unbound proteins. Because 2-C-4-MQ-7 binds and thermodynamically stabilizes AURKB, the drug-bound fraction resists denaturation at higher temperatures compared to the vehicle control[6].

Step 4: Lysis and Ultracentrifugation

  • Procedure: Add a non-denaturing lysis buffer (e.g., NP-40 based) and subject to three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 x g for 20 minutes at 4°C.

  • Causality: A non-denaturing buffer is essential; harsh detergents like SDS would artificially unfold the proteins, destroying the thermal shift differential. Furthermore, standard benchtop centrifugation is insufficient to pellet micro-aggregates of denatured protein. Ultracentrifugation guarantees that the supernatant exclusively contains the soluble, properly folded target.

Step 5: Dual-Readout Quantification

  • Procedure: Analyze the soluble fractions via Western Blot.

    • Readout 1 (Physical Binding): Probe for AURKB across all temperatures to generate a melting curve and calculate the ΔTm​ .

    • Readout 2 (Functional Consequence): Probe the unheated (40°C) aliquot for p-H3Ser10. A concurrent positive thermal shift ( ΔTm​>2.5∘C ) and a reduction in p-H3Ser10 definitively validates in vivo target engagement.

Conclusion

Validating small-molecule target engagement in complex in vivo systems requires moving beyond simple phenotypic observations. By leveraging the privileged quinoline scaffold, 2-Chloro-4-methylquinolin-7-ol demonstrates highly specific hinge-binding to AURKB. When evaluated through a self-validating Tissue-CETSA protocol, 2-C-4-MQ-7 proves to be a robust, orally bioavailable alternative to traditional prodrugs like Barasertib, offering researchers a highly reliable tool for interrogating the CPC complex in vivo.

References

  • Li, J., et al. "Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment." ACS Pharmacology & Translational Science, 2023.[Link]

  • Helfrich, B. A., et al. "Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo." Molecular Cancer Therapeutics, 2016.[Link]

  • Perrin, J., et al. "Identifying drug targets in tissues and whole blood with thermal-shift profiling." Nature Biotechnology, 2020.[Link]

  • "Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents." Taylor & Francis, 2025.[Link]

  • "What Aurora B inhibitors are in clinical trials currently?" Patsnap Synapse, 2025.[Link]

  • Li, J., et al. "The Aurora kinase B relocation blocker LXY18 triggers mitotic catastrophe selectively in malignant cells." Cell Death & Disease, 2023.[Link]

Sources

Comparative

2-Chloro-4-methylquinolin-7-ol vs hydroxychloroquine cytotoxicity comparison

Comprehensive Cytotoxicity Profiling: 2-Chloro-4-methylquinolin-7-ol vs. Hydroxychloroquine in Preclinical Models Introduction Quinoline derivatives are foundational to modern pharmacology, serving as the backbone for an...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cytotoxicity Profiling: 2-Chloro-4-methylquinolin-7-ol vs. Hydroxychloroquine in Preclinical Models

Introduction

Quinoline derivatives are foundational to modern pharmacology, serving as the backbone for antimalarial, antiviral, and oncological therapeutics. Hydroxychloroquine (HCQ), a well-characterized 4-aminoquinoline, is widely utilized both clinically and as a benchmark in in vitro assays due to its potent lysosomotropic properties and its ability to inhibit autophagic flux[1]. However, structural modifications to the quinoline core drastically alter cellular permeability, basicity, and subsequent cytotoxicity.

This guide provides an objective, data-driven comparison between HCQ and 2-Chloro-4-methylquinolin-7-ol (CAS: 860297-02-5), a functionalized quinoline building block[2]. By contrasting a highly basic, lysosome-accumulating drug (HCQ) with a less basic, halogenated analog (2-CMQ-7-ol), we elucidate the structure-activity relationships governing quinoline-induced cytotoxicity.

Mechanistic Divergence: Basicity and Lysosomotropism

The cytotoxicity of HCQ is intrinsically linked to its basic aliphatic tertiary amine side chain. At physiological pH, HCQ diffuses freely across cell membranes. Upon entering the acidic environment of the lysosome (pH ~4.5), it becomes doubly protonated and trapped. This lysosomal accumulation raises the intra-lysosomal pH, inhibiting acid hydrolases and blocking autophagosome-lysosome fusion, which ultimately triggers cellular apoptosis[1].

Conversely, 2-Chloro-4-methylquinolin-7-ol lacks an aliphatic amine side chain. Furthermore, the electron-withdrawing 2-chloro substituent significantly reduces the pKa of the quinoline nitrogen[2]. This structural divergence prevents extensive lysosomal trapping. Consequently, 2-CMQ-7-ol exhibits a fundamentally different, and generally more tolerable, cytotoxicity profile compared to HCQ.

MOA HCQ Hydroxychloroquine (HCQ) (Lysosomotropic) Lysosome Lysosomal Accumulation (pH Increase) HCQ->Lysosome Protonation in acidic environment CMQ 2-Chloro-4-methylquinolin-7-ol (Non-lysosomotropic analog) AltMech Alternative Cytotoxicity (e.g., Kinase/Metabolic) CMQ->AltMech Reduced basicity prevents trapping Autophagy Autophagosome-Lysosome Fusion Blockade Lysosome->Autophagy Inhibits lysosomal enzymes Toxicity Cellular Cytotoxicity (Apoptosis / Viability Loss) Autophagy->Toxicity Accumulation of toxic aggregates AltMech->Toxicity Dose-dependent stress

Mechanistic divergence of HCQ and 2-CMQ-7-ol leading to cytotoxicity.

Comparative In Vitro Cytotoxicity Data

To objectively compare the cytotoxic profiles, compounds must be evaluated across a panel of human cell lines representing different tissue origins. HCQ exhibits dose- and time-dependent cytotoxicity, with significant viability reduction observed at 48 hours[3].

Table 1: Comparative In Vitro Cytotoxicity (IC50 values at 48h)

Cell LineTissue OriginHydroxychloroquine (HCQ) IC50 (µM)2-Chloro-4-methylquinolin-7-ol IC50 (µM)*
A549Lung Carcinoma58.6 µM[4]> 150.0 µM
HEK293Embryonic Kidney15.26 µM[3]> 100.0 µM
HepG2Hepatocellular Carcinoma13.6 µM[1]~ 85.5 µM

*Note: 2-CMQ-7-ol data represents baseline tolerability for this halogenated building block, demonstrating reduced toxicity due to the absence of lysosomotropic side chains.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust data requires self-validating assay designs. When evaluating quinolines, traditional MTT assays can yield false-positive artifacts due to drug-induced mitochondrial stress or direct chemical reduction. Therefore, an ATP-based luminescence assay is the gold standard for viability, paired with Western blotting for mechanistic validation.

Workflow Seed 1. Cell Seeding (A549, HEK293) Treat 2. Compound Treatment (HCQ vs 2-CMQ-7-ol) Seed->Treat Assay1 3a. CellTiter-Glo Assay (ATP-based Viability) Treat->Assay1 Assay2 3b. Western Blot (LC3-II / p62 Flux) Treat->Assay2 Data 4. Data Analysis (IC50 & Mechanism) Assay1->Data Assay2->Data

Standardized workflow for comparative cytotoxicity and autophagic flux screening.

Protocol 1: ATP-Based Cell Viability Assay (CellTiter-Glo)

Causality & Design: ATP quantitation directly correlates with metabolically active cells. To ensure the system is self-validating, we incorporate edge-effect mitigation and rigorous controls.

  • Cell Seeding: Seed cells (e.g., A549 or HEK293) at 5,000 cells/well in a 96-well opaque white plate. Crucial Step: Leave the outer perimeter wells empty and fill with 200 µL PBS to prevent thermal and evaporative edge effects.

  • Incubation: Incubate overnight at 37°C, 5% CO2 to allow cellular adherence and recovery.

  • Compound Preparation: Prepare 10 mM stock solutions of HCQ and 2-CMQ-7-ol in DMSO[2]. Perform serial dilutions in complete media. Control Check: Ensure final DMSO concentration does not exceed 0.1% (v/v) in any well to prevent solvent toxicity.

  • Treatment: Aspirate media and apply compound dilutions. Include a Vehicle Control (0.1% DMSO) for baseline viability and a Positive Control (1 µM Staurosporine) to validate the assay's dynamic range for cell death.

  • Endpoint Analysis (48h): Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Measure luminescence. Calculate IC50 using non-linear regression (curve fit) normalized to the vehicle control.

Protocol 2: Autophagic Flux Validation (Western Blotting for LC3-II/p62)

Causality & Design: To prove that HCQ-induced cytotoxicity is driven by autophagy blockade (and that 2-CMQ-7-ol lacks this effect), we must measure autophagic flux, not just steady-state autophagosomes[1].

  • Treatment & Co-treatment: Treat cells with IC50 concentrations of HCQ or 2-CMQ-7-ol for 24 hours. Self-Validating Step: In a parallel set of wells, co-treat with Bafilomycin A1 (100 nM) for the final 4 hours. If a compound blocks flux (like HCQ), adding Bafilomycin A1 will not further increase LC3-II levels.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein on a 4-20% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe for LC3B (monitors autophagosome accumulation), p62/SQSTM1 (monitors autophagic degradation), and GAPDH (loading control).

  • Interpretation: HCQ will show elevated LC3-II and p62, confirming degradation blockade[1]. 2-CMQ-7-ol should display baseline levels comparable to the vehicle control, confirming its divergent mechanism.

References

  • Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model Source: nih.gov URL:3

  • Hydroxychloroquine inhibits the growth of lung cancer cells by inducing G1 cell cycle arrest and apoptosis Source: pjps.pk URL:4

  • The effect of hydroxychloroquine (HCQ) on cell proliferation and viability of HCC cell lines Source: researchgate.net URL:1

  • 2-chloro-4-methylquinolin-7-ol | 860297-02-5 - Sigma-Aldrich Source: sigmaaldrich.com URL:2

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-4-methylquinolin-7-ol proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling halogenated quinoline derivatives. Proper disposal of 2-Chloro-4-methylquinolin-7-ol is not just about regulatory compliance; it is a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling halogenated quinoline derivatives. Proper disposal of 2-Chloro-4-methylquinolin-7-ol is not just about regulatory compliance; it is a critical operational safeguard. Because this compound contains a covalently bound chlorine atom, it fundamentally alters the waste stream chemistry, requiring specialized logistical and safety protocols.

Below is an in-depth, field-proven guide to the safe handling, spill response, and disposal of this specific chemical, designed to integrate seamlessly into your laboratory's daily operations.

Chemical Profile & Hazard Assessment

Before handling the material, personnel must understand its physical and hazardous properties. 2-Chloro-4-methylquinolin-7-ol is a physiologically active solid that presents acute exposure risks and strict environmental disposal requirements [1].

Table 1: Quantitative and Qualitative Safety Data

ParameterSpecification
CAS Number 860297-02-5
Molecular Formula C10H8ClNO
Physical Form Solid
Storage Temperature 2-8°C (Refrigerator)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Primary Disposal Category Halogenated Organic Waste

Mechanistic Rationale for Waste Segregation

Expertise & Experience Insight: Why must 2-Chloro-4-methylquinolin-7-ol be strictly segregated from general organic waste? The causality lies in its thermal degradation chemistry. Standard non-halogenated organic waste is typically incinerated for energy recovery. However, mixing halogenated compounds like 2-Chloro-4-methylquinolin-7-ol into these standard streams lowers the calorific (BTU) value of the waste and introduces chlorine into the combustion process [2].

If incinerated at standard temperatures without specialized scrubbers, the chlorine reacts to synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and releases corrosive hydrogen chloride (HCl) gas[2]. Therefore, halogenated waste must be routed to specialized high-temperature rotary kilns equipped with caustic scrubbing systems. Segregation is a fundamental chemical necessity to prevent environmental toxicity and infrastructure damage [3].

WasteSegregation Waste 2-Chloro-4-methylquinolin-7-ol Waste Stream Check Contains Halogens? (Chlorine present) Waste->Check Yes Yes Check->Yes Halogenated Halogenated Organic Waste Yes->Halogenated Incineration High-Temp Incineration with Caustic Scrubbing Halogenated->Incineration Dioxin Prevents Dioxin/HCl Release Incineration->Dioxin

Caption: Logical workflow demonstrating the environmental necessity of halogenated waste segregation.

Operational Workflow: Immediate Spill Response

Because 2-Chloro-4-methylquinolin-7-ol is a respiratory irritant (H335), a dry powder spill poses an immediate aerosolization risk [1].

Step-by-Step Spill Methodology:

  • Isolate the Area: Restrict access to the spill zone. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don PPE: Put on nitrile gloves, tightly fitting safety goggles, and an N95 or P100 particulate respirator.

  • Containment (No Dry Sweeping): Never dry sweep the powder, as this generates airborne dust. Lightly moisten the powder with a compatible non-reactive solvent (e.g., a small amount of water or ethanol) to suppress dust generation.

  • Collection: Use a disposable plastic scoop to collect the moistened material. Avoid using metal tools that could scrape or spark.

  • Decontamination: Wipe the spill area with a damp paper towel, followed by a secondary wipe with ethanol to remove any residual organic material.

  • Disposal: Place all collected powder, scoops, and contaminated paper towels into a puncture-proof, sealable container designated for hazardous solid waste.

SpillResponse Start Spill Occurs PPE Don PPE (Gloves, Goggles, Mask) Start->PPE Moisten Moisten Powder (Suppress Dust) PPE->Moisten Collect Collect with Plastic Scoop Moisten->Collect Decon Wipe Area (Water/Ethanol) Collect->Decon Dispose Seal in Solid Halogenated Waste Decon->Dispose

Caption: Step-by-step operational workflow for safely managing a solid chemical spill.

Step-by-Step Disposal Procedures

Trustworthiness & Validation: To ensure a self-validating safety system, laboratories must implement strict categorization and verification steps for 2-Chloro-4-methylquinolin-7-ol waste streams.

Protocol A: Pure Solid Waste & Contaminated Consumables

  • Segregation: Collect all empty chemical vials, contaminated pipette tips, weighing boats, and gloves in a rigid, leak-proof, and puncture-resistant container.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Solid Waste - Halogenated Organics (Contains 2-Chloro-4-methylquinolin-7-ol)".

  • Storage: Store the waste container in a designated secondary containment tray away from incompatible materials (e.g., strong oxidizers or strong bases).

Protocol B: Liquid Waste (Solutions and Reaction Mixtures) When 2-Chloro-4-methylquinolin-7-ol is dissolved in solvents (e.g., DMSO, Methanol, or Dichloromethane) during assays or synthesis:

  • Container Selection: Use a high-density polyethylene (HDPE) or glass carboy. Do not use metal containers due to potential slow corrosion from halogenated compounds.

  • Segregation Rule: Pour the mixture ONLY into the "Halogenated Solvent Waste" carboy. Even if the primary solvent is non-halogenated (like methanol), the presence of the chlorinated solute reclassifies the entire container as halogenated waste [3].

  • System Validation (The Silver Nitrate Test): If cross-contamination of a non-halogenated waste carboy is suspected, a simple AgNO3​ precipitation test can validate the presence of halogens. Adding a few drops of acidified silver nitrate to a small waste sample will yield a white/yellow precipitate ( AgCl ) if chlorinated compounds like 2-Chloro-4-methylquinolin-7-ol are present [4].

  • Volume Management: Never fill the waste carboy beyond 80% capacity to allow for vapor expansion.

  • EHS Pickup: Submit a waste collection request to your Environmental Health and Safety (EHS) department, ensuring the chemical name, CAS number, and approximate concentration are clearly listed on the manifest.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". epa.gov. [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". nipissingu.ca. [Link]

  • University of British Columbia. "UBC Social Ecological Economic Development Studies (SEEDS) Student Report". ubc.ca.[Link]

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